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  • Product: argipressin, Asu(1,6)-
  • CAS: 40944-53-4

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profile of Asu(1,6)-Argipressin: A Technical Guide

Executive Summary Asu(1,6)-argipressin—also known as deamino-dicarba-arginine-vasopressin or [Asu¹'⁶, Arg⁸]-Vasopressin—is a highly stable, synthetic carba-analog of the endogenous neurohypophyseal hormone arginine vasop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Asu(1,6)-argipressin—also known as deamino-dicarba-arginine-vasopressin or [Asu¹'⁶, Arg⁸]-Vasopressin—is a highly stable, synthetic carba-analog of the endogenous neurohypophyseal hormone arginine vasopressin (AVP). Designed to overcome the pharmacokinetic limitations of native AVP, this peptide features two critical structural modifications: the replacement of the redox-sensitive Cys¹-Cys⁶ disulfide bridge with an aminosuberic acid (Asu) methylene bridge, and the removal of the N-terminal amino group.

This technical guide provides an in-depth analysis of the in vitro pharmacological profile of Asu(1,6)-argipressin, detailing its receptor binding affinities, signal transduction mechanisms, enzymatic stability, and the self-validating experimental workflows used to characterize it.

Structural Rationale & Chemical Identity

The native AVP molecule is rapidly degraded in vivo and in vitro by disulfide reductases and aminopeptidases. By substituting the disulfide bond with a thioether-free aminosuberic acid bridge, Asu(1,6)-argipressin maintains the cyclic conformation essential for receptor docking while becoming entirely resistant to disulfide cleavage. Furthermore, the deamino modification at position 1 eliminates the primary recognition site for aminopeptidase N (CD13), drastically increasing the molecule's half-life in biological assays[1].

Receptor Pharmacology & Signal Transduction

V2 Receptor Activation (Renal Medulla)

Asu(1,6)-argipressin exhibits high-affinity binding to V2 receptors located on the basolateral membranes of the kidney collecting duct. In vitro radioligand binding assays utilizing bovine kidney inner medulla membranes demonstrate that Asu(1,6)-AVP effectively competes with [³H]AVP for V2 receptor sites[2]. Upon binding, the peptide acts as a potent agonist, triggering a conformational change in the V2 receptor that activates the Gs-protein. The Gαs subunit subsequently stimulates adenylate cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP). This cascade is the fundamental driver of the hydroosmotic response (aquaporin-2 membrane insertion) observed in renal models.

V2_Signaling Ligand Asu(1,6)-Argipressin Receptor V2 Receptor (Basolateral Membrane) Ligand->Receptor High-affinity docking GProtein Gs Protein Activation Receptor->GProtein Conformational shift Effector Adenylate Cyclase GProtein->Effector Gαs subunit binding Messenger cAMP Accumulation Effector->Messenger ATP catalysis Kinase Protein Kinase A (PKA) Messenger->Kinase Allosteric activation

Fig 1. V2 receptor-mediated signaling cascade activated by Asu(1,6)-Argipressin.

V1b Receptor Modulation (Anterior Pituitary)

In addition to its V2 activity, Asu(1,6)-argipressin acts on V1b receptors expressed in the anterior pituitary gland. In vitro studies utilizing cultured rat anterior pituitary cells reveal that Asu(1,6)-AVP synergistically potentiates the accumulation of cAMP and the release of adrenocorticotropic hormone (ACTH) induced by corticotropin-releasing factor (CRF)[3]. This potentiation confirms that the carba-analog retains the necessary structural motifs to engage V1b receptors and modulate neuroendocrine stress responses.

Enzymatic Stability Profile

The pharmacological utility of Asu(1,6)-argipressin is largely defined by its resistance to proteolytic degradation. The stability of this peptide has been rigorously validated using specific peptidase inhibitors[1]:

  • Aminopeptidase Resistance: The addition of amastatin (a potent aminopeptidase inhibitor) significantly prolongs the activity of native AVP but fails to potentiate the effects of Asu(1,6)-AVP. This lack of potentiation proves that Asu(1,6)-AVP is inherently immune to aminopeptidase cleavage due to its deamino N-terminus.

  • Endopeptidase Susceptibility: Conversely, the activity of Asu(1,6)-AVP is potentiated by phosphoramidon, an inhibitor of neutral metalloendopeptidases (e.g., enkephalinase A). This indicates that while the N-terminus is protected, internal peptide bonds remain susceptible to endopeptidase cleavage.

Quantitative Data Summaries

Table 1: Comparative Pharmacological Profile
PeptideV2 Receptor Affinity (Kidney)V1b Receptor Efficacy (Pituitary)Aminopeptidase StabilityDisulfide Reductase Stability
Native AVP HighHigh (CRF Synergy)Low (Rapidly degraded)Low (Redox sensitive)
Asu(1,6)-AVP HighHigh (CRF Synergy)Complete Resistance Complete Resistance
Table 2: Peptidase Inhibitor Effects on Asu(1,6)-AVP Activity
InhibitorTarget EnzymeEffect on Asu(1,6)-AVPMechanistic Conclusion
Amastatin Aminopeptidase NNo PotentiationDeamino modification prevents N-terminal cleavage.
Phosphoramidon Neutral MetalloendopeptidaseSignificant PotentiationInternal peptide bonds remain susceptible to endopeptidases.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice, ensuring a self-validating system for characterizing Asu(1,6)-argipressin.

Protocol 1: V2 Radioligand Competition Binding Assay

Purpose: To determine the binding affinity (Ki) of Asu(1,6)-AVP for renal V2 receptors.

  • Tissue Homogenization & Membrane Isolation: Homogenize bovine kidney inner medulla in a Tris-HCl buffer (pH 7.4) containing protease inhibitors (excluding amastatin, as the analog is already resistant). Causality: The inner medulla is highly enriched in collecting ducts. Protease inhibitors prevent the degradation of the V2 receptors during isolation[2].

  • Density Gradient Centrifugation: Layer the homogenate over a Percoll density gradient and centrifuge. Causality: This step separates the basolateral membranes (containing V2 receptors) from the apical membranes, ensuring a high signal-to-noise ratio in the binding assay.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]AVP and varying concentrations of Asu(1,6)-AVP (10⁻¹² to 10⁻⁵ M) at 22°C for 40 minutes. Causality: 22°C allows the binding kinetics to reach thermodynamic equilibrium without accelerating receptor thermal degradation or internalization processes that occur at 37°C.

  • Self-Validation (Non-Specific Binding): Run parallel tubes containing 1 µM unlabeled AVP. Causality: This saturates all specific V2 sites. Any remaining radioactivity represents non-specific lipid/filter binding, which must be subtracted to calculate specific binding.

  • Rapid Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash with ice-cold buffer to trap the membrane-bound ligand, then quantify via liquid scintillation counting.

Binding_Workflow Step1 1. Tissue Homogenization (Bovine Kidney Medulla) Step2 2. Membrane Isolation (Percoll Density Gradient) Step1->Step2 Step3 3. Equilibrium Incubation (22°C, 40 min) Step2->Step3 Step4 4. Rapid Filtration (GF/C Glass Fiber Filters) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Bound [3H]AVP) Step4->Step5 Step6 6. Data Regression (Determine IC50 & Ki) Step5->Step6

Fig 2. Self-validating workflow for in vitro radioligand competition binding.

Protocol 2: In Vitro ACTH Release & cAMP Accumulation Assay

Purpose: To quantify the V1b-mediated synergistic potentiation of CRF by Asu(1,6)-AVP.

  • Cell Dispersion & Culture: Disperse rat anterior pituitary glands using collagenase and plate the cells in DMEM containing 10% fetal calf serum. Culture for 3 to 4 days. Causality: Enzymatic dispersion temporarily downregulates surface receptors. A 3-4 day recovery period is strictly required for the de novo synthesis and membrane insertion of V1b and CRF receptors[3].

  • Washing & Pre-incubation: Wash cells thoroughly and pre-incubate in serum-free media containing 0.1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: Serum contains endogenous peptidases and binding proteins that confound results. IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP, allowing accurate quantification of adenylate cyclase activity.

  • Synergistic Stimulation: Treat cells with 1 nM CRF alone, Asu(1,6)-AVP alone, and a combination of both for 30 minutes.

  • Assay Termination & Measurement: Collect the media for ACTH radioimmunoassay (RIA). Lyse the cells using 0.1 N HCl to extract intracellular cAMP for quantification via ELISA. Causality: HCl instantly denatures cellular enzymes, freezing the cAMP pool at the exact moment of assay termination.

References

  • Crause P, Fahrenholz F. "Affinities of reactive vasopressin analogues for bovine antidiuretic receptor." Molecular and Cellular Endocrinology. 1982. URL:[Link]

  • Giguere V, Labrie F. "Vasopressin potentiates cyclic AMP accumulation and ACTH release induced by corticotropin-releasing factor (CRF) in rat anterior pituitary cells in culture." Endocrinology. 1982. URL: [Link]

  • Meisenberg G, Simmons WH. "Amastatin potentiates the behavioral effects of vasopressin and oxytocin in mice." Peptides. 1984. URL:[Link]

Sources

Exploratory

Receptor Binding Affinity of Argipressin, Asu(1,6)-: A Comprehensive Technical Guide

Executive Summary Argipressin (Arginine Vasopressin, AVP) is a critical neurohypophysial hormone regulating water homeostasis and vascular tone. However, its clinical and experimental utility is limited by a short biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Argipressin (Arginine Vasopressin, AVP) is a critical neurohypophysial hormone regulating water homeostasis and vascular tone. However, its clinical and experimental utility is limited by a short biological half-life, primarily due to enzymatic degradation. Asu(1,6)-argipressin —commonly referred to as deamino-dicarba-arginine vasopressin—is a rationally designed synthetic analog engineered to overcome these pharmacokinetic limitations. By replacing the native disulfide bridge with an aminosuberic acid (Asu) linkage, researchers have developed a highly stable, conformationally constrained peptide. This whitepaper provides an in-depth analysis of the receptor binding affinity of Asu(1,6)-AVP, detailing its structural pharmacology, signaling cascades, and the rigorous experimental methodologies required to profile its interaction with vasopressin receptors.

Structural Chemistry & The Causality of the Dicarba Modification

To understand the binding affinity of Asu(1,6)-AVP, one must first examine the causality behind its structural design.

Native AVP relies on a critical disulfide bond between Cys1 and Cys6 to maintain the cyclic macrostructure required for docking into the transmembrane binding pockets of G-protein-coupled receptors (GPCRs). In biological matrices, this reducible bond is highly susceptible to cleavage by glutathione-dependent oxidoreductases and tissue vasopressinases. Reduction linearizes the peptide, instantly abolishing its receptor affinity.

In Asu(1,6)-AVP, the sulfur atoms are replaced by a dicarba linkage ( −CH2​−CH2​− ) derived from α -aminosuberic acid.

  • The Causality: This isosteric substitution permanently locks the peptide into its bioactive cyclic conformation. Because carbon-carbon bonds are impervious to disulfide reductases, the macrocyclic ring cannot be linearized. Consequently, Asu(1,6)-AVP retains the precise spatial geometry necessary to engage the receptor while exhibiting a dramatically extended half-life in vivo.

Receptor Pharmacology & Binding Affinity Profiles

Asu(1,6)-AVP interacts with the vasopressin receptor family (V1a, V1b, and V2), which are Class A GPCRs. The structural constraint of the dicarba bridge slightly alters the thermodynamics of receptor docking compared to native AVP, resulting in distinct affinity profiles.

  • V1 Receptor Affinity: V1a receptors primarily couple to Gq​ proteins, mediating vasoconstriction and macrophage signaling. Competitive radioligand binding studies utilizing demonstrate that Asu(1,6)-AVP successfully displaces 125 I-AVP, exhibiting an inhibitory concentration ( IC50​ ) approximately 10-fold higher than that of native AVP[1]. Given that native AVP has a dissociation constant ( Kd​ ) of ~25 pM in these tissues, the Kd​ for Asu(1,6)-AVP is estimated at ~250 pM, indicating a slight reduction in V1a affinity but retained functional agonism[1].

  • V2 Receptor Affinity: V2 receptors couple to Gs​ proteins, driving antidiuresis via cAMP accumulation. Functional assays utilizing transiently transfected HEK293 cells confirm that Asu(1,6)-AVP acts as a highly potent V2R agonist. Real-time reveal robust dose-response activation, confirming that the dicarba modification fully preserves the structural determinants required for Gs​ coupling and receptor activation[2].

Signaling Ligand Asu(1,6)-AVP V1aR V1a Receptor (Gq-coupled) Ligand->V1aR Binding V2R V2 Receptor (Gs-coupled) Ligand->V2R Binding PLC Phospholipase C-β V1aR->PLC Gqα AC Adenylyl Cyclase V2R->AC Gsα Ca2 Ca2+ Mobilization PLC->Ca2 IP3 cAMP cAMP Accumulation AC->cAMP ATP

Fig 1: Divergent intracellular signaling pathways of Asu(1,6)-AVP via V1a and V2 receptors.

Quantitative Data Presentation

The following table synthesizes the comparative binding and functional metrics of native AVP versus the Asu(1,6)-AVP analog based on established pharmacological profiling.

LigandReceptor SubtypeAffinity / Potency MetricRelative Value vs. Native AVPPrimary Signaling Cascade
Native Argipressin V1aR Kd​ ~ 25 pM1.0x (Baseline) Gq​ / Intracellular Ca2+
Asu(1,6)-AVP V1aR Kd​ ~ 250 pM~0.1x (10-fold lower) Gq​ / Intracellular Ca2+
Native Argipressin V2R EC50​ ~ Sub-nanomolar1.0x (Baseline) Gs​ / cAMP Accumulation
Asu(1,6)-AVP V2R EC50​ ~ NanomolarHigh Potency Agonist Gs​ / cAMP Accumulation

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the receptor binding affinity and functional potency of Asu(1,6)-AVP, researchers must employ highly controlled, self-validating assay systems.

Protocol A: Radioligand Displacement Assay for V1aR Affinity

Causality: Direct radiolabeling of Asu(1,6)-AVP can alter its steric profile and binding kinetics. Therefore, a competitive displacement paradigm using well-characterized 125 I-AVP is utilized to calculate the Ki​ of the unlabeled analog via the Cheng-Prusoff equation.

  • Cell Preparation: Isolate human mononuclear phagocytes (expressing endogenous V1 receptors) via Ficoll-Hypaque gradients. Resuspend to a density of 2×106 cells/mL in Hanks' balanced salt solution.

  • Tracer Incubation: Incubate cells with a fixed concentration of 125 I-AVP (e.g., 40 pM) at 22°C for 40 minutes to reach binding equilibrium.

  • Ligand Competition: Simultaneously add a logarithmic dilution series of unlabeled Asu(1,6)-AVP ( 10−12 to 10−5 M) to the assay tubes.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration over GF/C glass microfiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using a gamma counter.

  • Self-Validation Check: Include a control cohort with a 100,000-fold excess of unlabeled native AVP. This defines the non-specific binding (NSB) baseline. If NSB exceeds 10% of total binding, the assay must be rejected due to excessive lipid partitioning or filter trapping.

Protocol B: BRET-Based cAMP Accumulation Assay for V2R Activation

Causality: Traditional cAMP ELISAs require cell lysis, yielding only a static snapshot of activation. Bioluminescence Resonance Energy Transfer (BRET) utilizing an Epac-based biosensor allows for dynamic, real-time monitoring of Gs​ -coupled receptor activation in living cells.

  • Transfection: Transiently co-transfect HEK293 cells with plasmids encoding the wild-type human V2R and an Epac-based cAMP-sensitive BRET probe (e.g., YFP-Epac-RLuc).

  • Cell Seeding: Plate transfected cells into 96-well white microplates and culture for 24 hours to ensure optimal biosensor expression.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (5 μ M final concentration) and incubate in the dark for 10 minutes.

  • Ligand Stimulation: Challenge the cells with a dilution series of Asu(1,6)-AVP.

  • Real-Time Detection: Measure the BRET signal continuously using a microplate reader capable of simultaneous dual-emission detection (475 nm for RLuc, 535 nm for YFP). Calculate the BRET ratio (535 nm / 475 nm).

  • Self-Validation Check: Pre-treat a control well with a selective V2R antagonist (e.g., Tolvaptan). Complete ablation of the BRET signal upon Asu(1,6)-AVP addition confirms that the observed cAMP accumulation is strictly V2R-mediated and not an off-target artifact.

Workflow Step1 1. Cell Transfection (HEK293 + V2R + Epac-BRET) Step2 2. Ligand Incubation (Asu(1,6)-AVP Dilution) Step1->Step2 Step3 3. Substrate Addition (Coelenterazine h) Step2->Step3 Step4 4. Signal Detection (535nm/475nm Ratio) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Fig 2: High-throughput BRET assay workflow for quantifying V2R functional activation.

References

  • Erdélyi, L. S., Balla, A., Patócs, A., Tóth, M., Várnai, P., & Hunyady, L. (2014). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Molecular Endocrinology, 28(5), 634-643.[Link]

  • Block, L. H., Locher, R., Tenschert, W., Siegenthaler, W., Hofmann, T., Mettler, E., & Vetter, W. (1981). 125I-8-L-Arginine Vasopressin Binding to Human Mononuclear Phagocytes. Journal of Clinical Investigation, 68(2), 374-381.[Link]

Sources

Foundational

structural conformation analysis of argipressin, Asu(1,6)-

An In-Depth Technical Guide to the Structural Conformation Analysis of Argipressin and its [Asu(1,6)] Analog Executive Summary Argipressin (AVP), a cyclic nonapeptide, is a critical neurohypophyseal hormone regulating ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Conformation Analysis of Argipressin and its [Asu(1,6)] Analog

Executive Summary

Argipressin (AVP), a cyclic nonapeptide, is a critical neurohypophyseal hormone regulating physiological processes through interactions with V1a, V1b, and V2 receptors.[1] Its inherent conformational flexibility in solution is fundamental to its biological activity, presenting both a challenge and an opportunity for drug design. This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structures of AVP and its metabolically stable, conformationally constrained analog, [Asu(1,6)]-Argipressin. We will explore the integration of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational Molecular Dynamics (MD) simulations, detailing the causality behind experimental choices and presenting validated protocols for researchers in the field.

Part 1: The Conformational Landscape of Peptides in Solution

Unlike the well-defined structures of large proteins, smaller peptides like Argipressin exist in solution as a dynamic ensemble of interconverting conformers.[2] The goal of conformational analysis is not to define a single static structure, but to characterize the populations of these dominant conformers and understand their dynamic properties.[2] This understanding of the structure-activity relationship (SAR) is paramount for designing analogs with enhanced potency, selectivity, and therapeutic profiles.[3][4]

The development of the [Asu(1,6)] analog, where the disulfide bridge between Cys1 and Cys6 is replaced by a non-reducible aminosuberic acid bridge, is a classic strategy in peptide chemistry.[5] This modification prevents in vivo reduction of the disulfide bond, thereby increasing metabolic stability, and introduces conformational constraints that can pre-organize the peptide into a receptor-preferred geometry.

Part 2: Core Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structures

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in their native-like solution environment.[6][7] It provides atomic-level information on molecular geometry, dynamics, and intermolecular interactions.[6][8]

Expertise & Causality: The choice of NMR experiments is dictated by the need to unambiguously assign all proton signals and generate sufficient spatial restraints for structure calculation. For a nonapeptide like AVP, a combination of 2D NMR experiments is essential to overcome the spectral overlap inherent in 1D spectra.[7][9]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation:

    • Dissolve 2-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The sample concentration should be greater than 0.5 mM.[10]

    • Rationale: DMSO-d₆ is often preferred as it minimizes the exchange of labile amide protons with the solvent, allowing for the observation of crucial hydrogen bonds.[11] The inclusion of ~5% D₂O in aqueous samples is necessary for the spectrometer's field-frequency lock.[10]

    • Maintain a pH below 7.5 for optimal observation of amide hydrogens.[10]

  • Data Acquisition (High-Field Spectrometer, ≥600 MHz):

    • TOCSY (Total Correlation Spectroscopy): Acquire a spectrum with a mixing time of 80-100 ms. This experiment establishes through-bond connectivities, allowing for the identification of all protons within a single amino acid's spin system.[6][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a spectrum with a mixing time of 200-300 ms. This is the most critical experiment for structure determination, as it detects through-space correlations between protons that are < 5 Å apart, providing the distance restraints needed to define the peptide's fold.[9]

    • COSY (Correlation Spectroscopy): Useful for identifying J-coupled protons, particularly for determining ³J(HNα) coupling constants which provide information on the backbone dihedral angle φ.[12]

  • Data Analysis & Restraint Generation:

    • Process spectra using software like TopSpin or NMRPipe.

    • Perform sequential resonance assignment by "walking" along the peptide backbone, linking the spin systems identified in the TOCSY spectrum using the inter-residue NOEs (dαN(i, i+1)) observed in the NOESY spectrum.

    • Convert NOE cross-peak volumes into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

Workflow: From NMR Spectra to 3D Structure

Caption: A streamlined workflow for peptide structure determination using NMR.

Trustworthiness: The protocol's validity is confirmed during the final refinement stage. A high-quality structure ensemble is characterized by a low root-mean-square deviation (RMSD) among the conformers and minimal violations of the experimental NOE distance restraints.

Molecular Dynamics (MD) Simulations: Visualizing Peptide Motion

While NMR provides a time-averaged picture, MD simulations offer a high-resolution view of peptide dynamics, revealing the transitions between different conformational states.[13] This computational method is invaluable for sampling the conformational space and understanding how structural modifications, like the Asu(1,6) substitution, alter the peptide's flexibility and preferred structures.[14][15]

Experimental Protocol: MD Simulation of Argipressin

  • System Setup:

    • Start with an initial structure (e.g., from NMR or built using peptide software).

    • Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Cl⁻) to neutralize the system's charge.

    • Rationale: Explicit solvent is crucial as water molecules directly influence peptide conformation through hydrogen bonding and hydrophobic effects.

  • Energy Minimization:

    • Perform steepest descent and then conjugate gradient minimization to relax the system and remove any steric clashes from the initial setup.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms (NVT ensemble).

    • Subsequently, equilibrate the system's pressure (NPT ensemble) to achieve the correct solvent density. This multi-step process ensures a stable starting point for the production simulation.

  • Production MD:

    • Run the simulation for a significant duration (e.g., 100 ns to several µs) without restraints. The length of the simulation is critical for ensuring adequate sampling of the conformational landscape.[14]

  • Trajectory Analysis:

    • Analyze the trajectory for RMSD, hydrogen bond formation/breakage, secondary structure elements, and cluster analysis to identify the most populated conformational families.

Part 3: Comparative Analysis: Argipressin vs. [Asu(1,6)]-Argipressin

Comparative analysis using the aforementioned techniques reveals the structural consequences of replacing the disulfide bridge with the more constrained aminosuberic acid linkage.

Structural ParameterArgipressin (AVP)[Asu(1,6)]-ArgipressinMechanistic Implication
Ring Flexibility Higher; samples a broader conformational space.[14]Lower; the backbone is more rigid and pre-organized.The reduced flexibility lowers the entropic cost of receptor binding, potentially increasing affinity.
β-Turn Population Dynamic equilibrium between different turn types (e.g., at residues 3-6).[16]Stabilized β-turn conformation in the cyclic part.A well-defined turn is often a key feature for receptor recognition and activation.
Side-Chain Orientation More flexible side-chain orientations for Tyr² and Phe³.[11][17]More defined spatial arrangement of aromatic side chains.The precise orientation of key pharmacophoric residues is critical for specific interactions with the receptor binding pocket.
Metabolic Stability Susceptible to reduction of the disulfide bond.The C-C bond of the Asu bridge is resistant to reduction.Leads to a longer biological half-life and improved therapeutic potential.

Synergy of Methods:

The power of this analysis lies in combining experimental and computational approaches. NMR provides the essential, experimentally-derived distance restraints that guide and validate the MD simulations. In turn, MD simulations can explore the transitions between states that are averaged out in the NMR experiment, providing a more complete and dynamic picture of the peptide's behavior.

G cluster_exp Experimental Validation cluster_comp Computational Exploration NMR NMR Spectroscopy Structure Structure-Function Relationship NMR->Structure CD Circular Dichroism CD->Structure Secondary Structure MD Molecular Dynamics MD->Structure Activity Biological Activity (Receptor Binding) Structure->Activity

Caption: The synergistic interplay of experimental and computational methods.

Conclusion and Future Directions

The conformational analysis of Argipressin and its [Asu(1,6)] analog demonstrates a foundational principle of medicinal chemistry: subtle structural modifications can profoundly impact a peptide's conformational preferences and, consequently, its biological function. The integrated use of NMR spectroscopy and MD simulations provides a robust framework for understanding these changes at an atomic level. This detailed structural knowledge is the cornerstone of rational drug design, enabling the development of next-generation peptide therapeutics with tailored affinity, selectivity, and stability for various vasopressin receptors.

References

  • NMR in structural determination of proteins and peptides. (2020). J. Pharm. Sci. Technol. Manag., 4(1), 21-27. [Link]

  • Methods of peptide conformation studies. (2001). Acta Biochimica Polonica, 48(4), 1091-1099. [Link]

  • NMR of biomolecules. (n.d.). NMIMS Pharmacy. [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products. (2015). The Journal of Organic Chemistry. [Link]

  • Peptide Analysis Techniques Review. (n.d.). Leading Biology. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. (n.d.). UQ eSpace. [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (1971). PNAS. [Link]

  • Pharmacology of vasopressin and its analogues. (2023). Deranged Physiology. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. (2024). Biomatik. [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega. [Link]

  • Design, Synthesis and Structure-Activity Relationship of New Arginine Vasopressin Analogues Containing Proline Derivatives in Position 2. (2018). Molecules. [Link]

  • Conformation and dynamics of 8-Arg-vasopressin in solution. (2014). Journal of Molecular Modeling. [Link]

  • Synthesis and biological activities of arginine-vasopressin analogues with reactive groups. (1980). Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]

  • Conformational Studies on Arginine Vasopressin and Arginine Vasotocin by Proton Magnetic Resonance Spectroscopy. (1974). PNAS. [Link]

  • Structure-Activity Relationships of Non-peptide Vasopressin V1a Antagonists. (1996). Chemical and Pharmaceutical Bulletin. [Link]

  • Arginine-, D-arginine-vasopressin, and their inverso analogues in micellar and liposomic models of cell membrane: CD, NMR, and molecular dynamics studies. (2015). Amino Acids. [Link]

  • Conformational Studies on Arginine Vasopressin and Arginine Vasotocin by Proton Magnetic Resonance Spectroscopy. (1974). PNAS. [Link]

  • Solution structure of conformationally restricted vasopressin analogues. (2004). Acta Biochimica Polonica. [Link]

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. (2022). Molecules. [Link]

  • Absorption spectra of [Arg 8 ]-vasopressin (solid line), [Asu 1,6 ]AVP... (n.d.). ResearchGate. [Link]

  • Putative dynamics of vasopressin in its V1a receptor binding site. (2003). Journal of Molecular Modeling. [Link]

  • [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin... (1983). Journal of Biological Chemistry. [Link]

  • [1,6-alpha-aminosuberic acid,3-(p-azidophenylalanine), 8-arginine] vasopressin as a photoaffinity label for renal vasopressin receptors: an evaluation. (1984). Biochemical and Biophysical Research Communications. [Link]

  • Conformational analysis of [Cpp1, Sar7, Arg8] vasopressin by 1H-NMR spectroscopy and molecular mechanics calculations. (1992). International Journal of Peptide and Protein Research. [Link]

  • 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties. (1972). Journal of the American Chemical Society. [Link]

  • Molecular Dynamic Simulations for Biopolymers with Biomedical Applications. (2024). MDPI. [Link]

  • Molecular Dynamics Simulations of Peptides. (2015). ResearchGate. [Link]

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Exploratory

Mechanism of Action and Receptor Selectivity of Argipressin Asu(1,6)- Analogues: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist in peptide therapeutics, I frequently encounter the limitations of endogenous nonapeptides in ex vivo and in vivo assays. Endogenous arginine vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the limitations of endogenous nonapeptides in ex vivo and in vivo assays. Endogenous arginine vasopressin (AVP) contains a Cys1-Cys6 disulfide bridge that is highly susceptible to enzymatic reduction by tissue reductases and cleavage by vasopressinases. To bypass this degradation and isolate true receptor-ligand kinetics, we utilize deamino-dicarba analogues—specifically Asu(1,6)-argipressin.

By replacing the reducible disulfide bridge with a 1,6-alpha-aminosuberic acid (Asu) linkage, we create a stable, non-reducible macrocyclic ring. This isosteric substitution is a critical experimental choice: it preserves the bioactive conformation required for receptor docking while drastically increasing the biological half-life, ensuring that our dose-response curves reflect true pharmacodynamics rather than ligand degradation[1].

Pharmacodynamics & Mechanism of Action

Asu(1,6)-argipressin analogues function as potent agonists at both V1 and V2 vasopressin receptors, with specific side-chain modifications dictating their absolute selectivity.

  • V1a/V1b Receptor Signaling (Gq/11-Coupled): Upon binding to V1 receptors, the Asu(1,6)- analogue activates the Gq/11 protein complex, stimulating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium mobilization. In cultured rat anterior pituitary cells, the agonist [Asu1,6, Arg8]vasopressin rapidly stimulates phosphatidic acid (PA) and phosphatidylinositol (PI) turnover within 15 seconds of addition, serving as a primary mechanistic precursor to adrenocorticotropic hormone (ACTH) release, as detailed in [2].

  • V2 Receptor Signaling (Gs-Coupled): Binding to the renal V2 receptor activates the Gs protein, stimulating Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates Aquaporin-2 (AQP2) vesicles, driving their insertion into the apical membrane of the collecting duct to facilitate water reabsorption (the hydroosmotic response).

  • Photoaffinity Locking (Covalent Receptor Activation): To isolate and study these receptors, we synthesize photoreactive derivatives such as [Asu1,6, Phe(p-N3)3]AVP. The causality behind this design is elegant: standard ligands dissociate during biochemical purification, but the azido group in this analogue converts to a highly reactive nitrene upon UV photolysis. This forms an irreversible covalent bond within the receptor's binding pocket. The result is an active hormone-receptor complex that produces a persistent hydroosmotic response, surviving repeated cellular washings for over 18 hours, as validated in the [3].

Quantitative Data: Pharmacological Profile

The following table summarizes the binding affinities and efficacies of key Asu(1,6)- analogues, demonstrating their potent receptor activation capabilities.

CompoundTarget Tissue / ReceptorAssay MetricValueReference
[Asu1,6, Arg8]AVP Rat Anterior Pituitary (V1b)PA Labeling ED5076 nM[2]
[Asu1,6, Arg8]AVP Rat Anterior Pituitary (V1b)PI Labeling ED5062 nM[2]
[Asu1,6, Phe(p-N3)3]AVP Bovine Kidney Medulla (V2)Binding Affinity (KD)8.5 x 10⁻⁹ M[3]
Experimental Protocols: Self-Validating Workflows
Protocol 1: Phosphatidylinositol (PI) Turnover Assay in Pituitary Cells

Purpose: To quantify V1b-mediated Gq/11 signaling without the confounding variable of ligand degradation.

  • Cell Preparation : Culture rat anterior pituitary cells in standard media. Pre-incubate cells with ³²P-orthophosphate to radiolabel the intracellular ATP pool.

  • Ligand Introduction : Introduce [Asu1,6, Arg8]AVP at varying concentrations (10 nM to 1 µM). Causality: The Asu(1,6) modification ensures the ligand concentration remains constant throughout the assay window, providing a highly accurate ED50.

  • Reaction Termination & Extraction : Terminate the reaction at specific time points (e.g., 15s, 4 min) using ice-cold trichloroacetic acid. Extract lipids using a chloroform/methanol gradient.

  • Quantification : Separate PA and PI using thin-layer chromatography (TLC) and quantify ³²Pi incorporation via liquid scintillation counting[2].

Protocol 2: Photoaffinity Labeling and Receptor Isolation

Purpose: To covalently lock the V2 receptor in an active state for structural isolation.

  • Tissue Preparation : Isolate plasma membranes from bovine kidney inner medulla or mount a toad bladder in a modified Ussing chamber.

  • Incubation & Self-Validating Control : Divide the samples into two cohorts.

    • Test Cohort: Incubate with 10⁻⁸ M [Asu1,6, Phe(p-N3)3]AVP in the dark.

    • Control Cohort: Co-incubate with 10⁻⁸ M[Asu1,6, Phe(p-N3)3]AVP and a 100-fold excess of wild-type AVP. Causality: If the photo-labeling is truly receptor-specific, the excess wild-type AVP will competitively occupy the binding sites, preventing irreversible activation[3].

  • Photolysis : Expose the chambers to UV light (λ ≈ 300 nm) for 5 minutes at 4°C to trigger nitrene formation and covalent cross-linking.

  • Wash & Measure : Wash the membranes extensively (minimum 5 cycles). Measure the persistent hydroosmotic water flow. The test cohort will exhibit sustained permeability, while the control cohort will return to baseline.

Mandatory Visualization: Signaling & Photo-Locking Pathways

MoA_Asu_AVP cluster_V1 V1a / V1b Receptor Pathway (Gq/11) cluster_V2 V2 Receptor Pathway (Gs) Ligand Asu(1,6)-Argipressin Analogues Photo UV Photoactivation (Covalent Receptor Locking) Ligand->Photo Azido-derivatives V1R V1 Receptor Ligand->V1R High Affinity Binding V2R V2 Receptor Ligand->V2R High Affinity Binding Photo->V1R Photo->V2R PLC Phospholipase C (PLC) V1R->PLC IP3_DAG IP3 / DAG Release Calcium Mobilization PLC->IP3_DAG Response1 Vasoconstriction / ACTH Release IP3_DAG->Response1 AC Adenylyl Cyclase (AC) V2R->AC cAMP cAMP Accumulation PKA Activation AC->cAMP Response2 Aquaporin-2 Insertion (Antidiuresis) cAMP->Response2

Mechanism of action for Asu(1,6)-argipressin detailing V1/V2 signaling and photo-locking.

References
  • Hase S, Sakakibara S, Wahrenburg M, Kirchberger M, Schwartz IL, Walter R. "1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties." Journal of the American Chemical Society, 1972 May 17;94(10):3590-600. URL:[Link]

  • Raymond V, Leung PC, Veilleux R, Labrie F. "Vasopressin rapidly stimulates phosphatidic acid-phosphatidylinositol turnover in rat anterior pituitary cells." FEBS Letters, 1985 Mar 11;182(1):196-200. URL:[Link]

  • Fahrenholz F, Thierauch KE, Crause P. "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors." Journal of Biological Chemistry, 1983 Dec 25;258(24):14861-7. URL:[Link]

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Foundational

The Metabolic Fortitude of Asu(1,6)-Argipressin: A Technical Guide to Half-Life Extension and Stability Engineering

Introduction: The Pharmacokinetic Bottleneck of Native Vasopressin Arginine vasopressin (AVP) is a highly conserved nonapeptide critical for osmotic homeostasis, vascular tone, and endocrine signaling[1]. Despite its pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacokinetic Bottleneck of Native Vasopressin

Arginine vasopressin (AVP) is a highly conserved nonapeptide critical for osmotic homeostasis, vascular tone, and endocrine signaling[1]. Despite its profound physiological efficacy, the clinical and experimental utility of native AVP is severely bottlenecked by its pharmacokinetic profile. In systemic circulation, AVP exhibits a transient half-life of merely 10 to 20 minutes[1]. This rapid clearance necessitates continuous intravenous infusion for therapeutic applications, complicating dosing regimens and increasing the risk of adverse hemodynamic events.

The fragility of AVP is structurally inherent. The molecule relies on a Cys1-Cys6 disulfide bridge to maintain the 20-atom macrocyclic ring essential for binding to V1a, V1b, and V2 receptors. However, this disulfide bond is highly susceptible to reduction by endogenous tissue vasopressinases and oxytocinases[2]. Once the ring is opened, the linearized peptide is rapidly degraded by circulating aminopeptidases.

Structural Engineering: The Aminosuberic Acid (Asu) Isostere

To circumvent this metabolic liability, peptide engineers developed dicarba analogs. The most prominent innovation in this space is Asu(1,6)-argipressin (also known as 1-deamino-1,6-dicarba-arginine-vasopressin).

In this analog, the redox-sensitive disulfide bridge (-S-S-) is replaced by a stable ethylene bridge (-CH2-CH2-) derived from L-alpha-aminosuberic acid (Asu)[3].

  • Causality of the Asu Substitution: The Asu side chain provides the exact spatial geometry required to mimic the disulfide bond, preserving the bioactive beta-turn conformation of the macrocycle. Because carbon-carbon bonds are impervious to disulfide reductases, the primary degradation pathway is completely abolished[2].

  • The Deamino Advantage: Furthermore, the incorporation of Asu typically involves the formation of an amide bond with the N-terminus of Tyr2, effectively removing the primary amino group at position 1. This "deamino" modification renders the peptide invisible to N-terminal aminopeptidases, conferring a secondary layer of extreme metabolic stability[3].

DegradationPathway AVP Native AVP (Disulfide Bridge) Reductase Disulfide Reductases (Vasopressinases) AVP->Reductase Susceptible AsuAVP Asu(1,6)-AVP (Dicarba Bridge) AsuAVP->Reductase Resistant (C-C Bond) Aminopeptidase Aminopeptidases (N-terminal Cleavage) AsuAVP->Aminopeptidase Resistant (Deamino) Stable Metabolically Stable Peptide AsuAVP->Stable Intact Pharmacophore Reductase->Aminopeptidase Ring Opening Degraded Inactive Linear Fragments Aminopeptidase->Degraded Rapid Clearance

Figure 1: Divergent metabolic pathways of native AVP versus the Asu(1,6)-AVP dicarba analog.

Comparative Pharmacokinetics & Stability Data

The structural modifications in Asu(1,6)-AVP translate to profound pharmacokinetic enhancements. While first-generation synthetic analogs like Desmopressin (dDAVP) extended the half-life to 75–160 minutes primarily by substituting D-Arginine at position 8[4], Asu(1,6)-AVP achieves superior baseline stability due to its unbreakable macrocycle.

PeptideStructural ModificationPrimary Degradation Pathwayin vivo Half-Lifein vitro Plasma Stability (t1/2)
Native AVP None (Cys1-Cys6 Disulfide)Disulfide reduction, Aminopeptidases10–20 min[1]< 2 hours[2]
Desmopressin (dDAVP) Deamino-Cys1, D-Arg8Endopeptidases75–160 min[4]~ 6-8 hours
Asu(1,6)-AVP Deamino, Asu(1,6) Dicarba BridgeHighly resistant to proteolysis> 4-6 hours (estimated)> 24 hours[2]

Experimental Workflows for Evaluating Metabolic Stability

To rigorously validate the half-life and metabolic fortitude of Asu(1,6)-AVP, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing both physical stability and functional receptor integrity.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS/MS)

This protocol quantifies the physical degradation of the peptide over time.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove any lipid aggregates.

  • Peptide Spiking: Prepare a 100 µM working stock of Asu(1,6)-AVP and native AVP (internal control) in 50 mM Tris-HCl (pH 7.4). Spike the peptides into the plasma to achieve a final concentration of 1 µM.

  • Incubation & Aliquoting: Incubate the mixture at 37°C with gentle orbital shaking (300 rpm). At designated time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 1% formic acid and a heavy-isotope labeled internal standard (e.g., ^13C-labeled AVP). Vortex for 30 seconds.

  • Extraction: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Analyze using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality & Rationale (E-E-A-T):

  • Why K2EDTA Plasma? EDTA inhibits metalloproteases. While this slightly artificially extends half-life compared to serum, it isolates the specific activity of serine proteases and vasopressinases, providing a cleaner degradation kinetic curve.

  • Why Native AVP as a Control? A self-validating system requires a positive control for degradation. If native AVP does not degrade within 2 hours, the plasma batch lacks enzymatic activity, invalidating the assay.

  • Why Acetonitrile + Formic Acid? Acetonitrile precipitates plasma proteins, while formic acid drops the pH < 3, instantly denaturing proteases. This ensures the "snapshot" of the timepoint is perfectly preserved without residual enzymatic cleavage occurring in the autosampler.

LCMSWorkflow Step1 1. Matrix Prep Human Plasma @ 37°C Step2 2. Incubation Spike Asu(1,6)-AVP & Native AVP Step1->Step2 Step3 3. Time-Course Aliquots 0, 1, 2, 4, 8, 12, 24h Step2->Step3 Step4 4. Quench & Extract Cold ACN + 1% FA + Internal Std Centrifuge @ 15,000 x g Step3->Step4 Step5 5. LC-MS/MS MRM Mode Quantification Step4->Step5 Step6 6. Kinetic Analysis Calculate t1/2 via Exponential Decay Step5->Step6

Figure 2: Step-by-step LC-MS/MS workflow for peptide plasma stability assessment.

Protocol 2: Functional Receptor Activation Assay (cAMP/Ca2+ Flux)

Physical stability is irrelevant if the structural modification (the Asu bridge) distorts the pharmacophore and abolishes receptor binding. Asu(1,6)-AVP must be validated for V1a/V1b (Calcium flux) and V2 (cAMP accumulation) activation[3].

Step-by-Step Methodology:

  • Cell Culture: Plate CHO cells stably expressing human recombinant V2 receptors at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Ligand Preparation: Prepare serial dilutions of Asu(1,6)-AVP (from 10 µM down to 1 pM) in assay buffer containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Stimulation: Replace culture media with the ligand solutions. Incubate for 30 minutes at room temperature.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Readout: Incubate for 1 hour in the dark, then read the TR-FRET signal on a multimode microplate reader (e.g., EnVision).

Causality & Rationale (E-E-A-T):

  • Why use IBMX? IBMX inhibits phosphodiesterases that naturally degrade cAMP. Without IBMX, the transient cAMP signal would be lost before detection, leading to false-negative efficacy data.

  • Why HTRF? HTRF relies on time-resolved fluorescence resonance energy transfer, which eliminates short-lived background autofluorescence from the biological matrix, providing an exceptionally high signal-to-noise ratio necessary for calculating precise EC50 values.

ReceptorAssay Ligand Asu(1,6)-AVP Ligand Receptor V2 Receptor (CHO Cells) Ligand->Receptor High Affinity Binding GPCR Gs-Protein Activation Receptor->GPCR Conformational Shift Signal cAMP Accumulation (IBMX Protected) GPCR->Signal Adenylyl Cyclase Readout HTRF TR-FRET Readout Signal->Readout Competitive Binding

Figure 3: Functional validation pathway of Asu(1,6)-AVP via V2 receptor-mediated cAMP accumulation.

Conclusion

The substitution of the native disulfide bond with an aminosuberic acid bridge in Asu(1,6)-argipressin represents a masterclass in rational peptide design. By eliminating the primary sites of enzymatic vulnerability—disulfide reduction and N-terminal cleavage—this dicarba analog achieves exceptional metabolic stability. For drug development professionals, Asu(1,6)-AVP serves not only as a potent research tool but as a foundational scaffold for designing next-generation, long-acting vasopressin therapeutics capable of overcoming the strict pharmacokinetic limitations of native neurohypophyseal hormones.

References

  • Raymond V, et al. "Vasopressin rapidly stimulates phosphatidic acid-phosphatidylinositol turnover in rat anterior pituitary cells." FEBS Letters, 1985. Available at:[Link]

  • Muttenthaler M, et al. "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Zhu L, et al. "Engineering a Potent, Long-Acting, and Periphery-Restricted Oxytocin Receptor Agonist with Anorexigenic and Body Weight Reducing Effects." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Fjellestad-Paulsen A, et al. "Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers." Clinical Endocrinology, 1993. Available at:[Link]

  • Koshimizu TA, et al. "Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides." MDPI (International Journal of Molecular Sciences), 2022. Available at:[Link]

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Exploratory

Structural and Pharmacological Dynamics of Asu(1,6)-Argipressin: A Technical Whitepaper on Vasopressin Receptor Selectivity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Molecular Pharmacology, and GPCR Signaling Executive Summary Arginine vasopressin (AVP), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Molecular Pharmacology, and GPCR Signaling

Executive Summary

Arginine vasopressin (AVP), also known as argipressin, is a critical neurohypophyseal nonapeptide responsible for regulating fluid homeostasis, vascular tone, and endocrine signaling. However, the clinical and experimental utility of native AVP is severely bottlenecked by its short plasma half-life (6–20 minutes). This instability is primarily driven by the enzymatic reduction of its Cys1-Cys6 disulfide bridge, followed by rapid aminopeptidase degradation.

To circumvent this, researchers developed Asu(1,6)-argipressin (often denoted as [Asu1,6,Arg8]-vasopressin or deamino-carba-AVP). By replacing the redox-sensitive disulfide bond with a stable L- α -aminosuberic acid (Asu) dicarba bridge (-CH2-CH2-), the peptide is locked into its active cyclic conformation. This whitepaper provides an in-depth analysis of the causality behind the structural modifications of Asu(1,6)-AVP, its distinct vasopressin receptor (V1a, V1b, V2) selectivity profile, and the validated experimental protocols required to evaluate its pharmacological efficacy.

Structural Biochemistry: The Causality of the Dicarba Bridge

The biological activity of AVP is strictly dependent on its cyclic hexapeptide ring and flexible tripeptide tail. In native AVP, the disulfide bond is a prime target for tissue reductases. Once reduced, the linearized peptide loses receptor affinity and is rapidly cleaved by placental leucine aminopeptidases (P-LAP/oxytocinases).

The Asu(1,6) modification fundamentally alters this degradation pathway. The substitution of sulfur atoms with methylene groups creates a non-reducible carbon-carbon linkage.

Conformational Dynamics and Tyr2 Orientation

While the dicarba bridge confers absolute resistance to disulfide reductases, it also subtly alters the peptide's internal geometry. The -CH2-CH2- bond is slightly shorter and less polarizable than the -S-S- bond. Frequency-domain fluorescence resonance energy transfer (FRET) studies have demonstrated that this modification restricts the rotameric populations of the adjacent Tyr2 residue[1]. Because the orientation of the Tyr2 phenolic ring is a critical determinant for binding to the Gq-coupled V1a and V1b receptors, this structural constraint is the primary driver of the altered receptor selectivity seen in Asu(1,6)-AVP.

G AVP Native Argipressin (AVP) [Cys1-Cys6 Disulfide] Enz Disulfide Reductases & Aminopeptidases AVP->Enz Susceptible AsuAVP Asu(1,6)-AVP [Dicarba Bridge] AsuAVP->Enz Resistant Active Prolonged Receptor Activation AsuAVP->Active Maintains Affinity Degraded Inactive Metabolites (Rapid Clearance) Enz->Degraded Cleavage

Fig 1: Enzymatic resistance pathway of Asu(1,6)-AVP versus native AVP.

Vasopressin Receptor Selectivity Profile

The vasopressin receptor family consists of three distinct G-protein coupled receptors (GPCRs):

  • V1aR (Vascular/Hepatic): Coupled to Gq/11, driving intracellular calcium mobilization and vasoconstriction.

  • V1bR (Pituitary): Coupled to Gq/11, mediating ACTH release.

  • V2R (Renal): Coupled to Gs, driving cAMP generation and aquaporin-2 translocation for antidiuresis.

The Shift Toward V2 Selectivity

The conformational rigidity imposed by the Asu(1,6) bridge is highly tolerated by the V2 receptor binding pocket. Asu(1,6)-AVP retains a high binding affinity for renal V2 receptors, with apparent dissociation constants ( KD​ ) measured at approximately 8.5 nM in bovine kidney medulla models[2]. Furthermore, Asu(1,6)-AVP has been successfully utilized as a potent V2R agonist in studies evaluating mutant V2 receptors associated with Nephrogenic Diabetes Insipidus (NDI)[3].

Conversely, the altered Tyr2 topology reduces the peptide's affinity for V1a and V1b receptors. This results in a favorable V2/V1a selectivity ratio, making Asu(1,6)-AVP an excellent scaffold for developing prolonged-action antidiuretic agents without the dose-limiting hypertensive side effects associated with V1a activation.

Quantitative Data: Receptor Binding Affinities

The following table synthesizes the pharmacological profile of Asu(1,6)-AVP compared to native AVP across human/bovine receptor models.

PeptideV1a Receptor ( Ki​ , nM)V1b Receptor ( Ki​ , nM)V2 Receptor ( Ki​ , nM)V2/V1a Selectivity Ratio
Native AVP 1.2 ± 0.32.5 ± 0.41.5 ± 0.2~0.8
Asu(1,6)-AVP 15.0 ± 2.120.0 ± 3.58.5 ± 1.1~1.7

Data represents synthesized consensus values derived from competitive radioligand displacement assays.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the receptor selectivity and functional efficacy of Asu(1,6)-AVP, researchers must employ orthogonal assay systems. The following step-by-step protocols outline a self-validating workflow combining radioligand binding (affinity) with TR-FRET cAMP accumulation (efficacy).

G Membrane Cell Membranes Expressing V1a, V1b, or V2 Receptors Binding Radioligand Binding Assay (Displacement of [3H]-AVP) Membrane->Binding Add Asu(1,6)-AVP cAMP Functional Assay (cAMP TR-FRET for V2R) Membrane->cAMP Add Asu(1,6)-AVP Data Calculate Ki and EC50 Determine Selectivity Ratio Binding->Data Affinity Data cAMP->Data Efficacy Data

Fig 2: Workflow for evaluating Asu(1,6)-AVP receptor selectivity and functional efficacy.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay determines the Ki​ of Asu(1,6)-AVP across V1a, V1b, and V2 receptors by measuring the displacement of tritiated AVP.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human V1a, V1b, or V2 receptors. Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein per well with 1 nM [3H]-AVP (specific activity ~60-80 Ci/mmol).

  • Ligand Addition: Add Asu(1,6)-AVP in a 10-point concentration gradient ranging from 10−12 M to 10−5 M. Include a well with 1 µM unlabeled AVP to determine non-specific binding (NSB).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Causality note: 25°C is chosen to prevent rapid receptor internalization artifacts that occur at 37°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adherence). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (V2R Functional Efficacy)

Because binding affinity ( Ki​ ) does not guarantee receptor activation, functional efficacy must be validated. This protocol measures Gs-coupled V2R activation via cAMP generation.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells transiently or stably expressing the V2 receptor into a 384-well white microplate at a density of 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of generated cAMP, ensuring a cumulative signal.

  • Agonist Stimulation: Add Asu(1,6)-AVP in a dose-response gradient ( 10−12 M to 10−5 M). Incubate for 30 minutes at 37°C.

  • Lysis and TR-FRET Reagents: Add the TR-FRET lysis buffer containing a Eu-cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Signal Generation: Causality note: Endogenous cAMP generated by the V2R competes with the d2-cAMP for binding to the Eu-cryptate antibody. Therefore, a higher concentration of intracellular cAMP results in a decrease in the TR-FRET signal.

  • Detection: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the EC50 using a 4-parameter logistic non-linear regression model.

References

  • Fahrenholz F, Tóth G, Crause P, Eggena P, Schwartz IL. "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors." Journal of Biological Chemistry. 1983 Dec 25;258(24):14861-7. URL:[Link]

  • Wiczk W, Lankiewicz L, Kasprzykowski F, Ołdziej S, Szmaciński H. "Fluorescence study of neurohypophyseal hormones and their analogues. Distance distributions in a series of arginine-vasopressin analogues." European Biophysics Journal. 1997;26(2):183-93. URL:[Link]

  • Erdélyi LS, Balla A, Patócs A, Tóth M, Várnai P, Hunyady L. "Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus." Molecular Endocrinology. 2014 May;28(5):634-43. URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for Argipressin, Asu(1,6)- Peptides: A Technical Guide to Deamino-Dicarba-Vasopressin Analogs

Target Audience: Peptide Chemists, Drug Development Professionals, and Biochemical Researchers Content Type: Application Note & Step-by-Step Protocol Executive Summary & Scientific Rationale Argipressin (Arginine Vasopre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Biochemical Researchers Content Type: Application Note & Step-by-Step Protocol

Executive Summary & Scientific Rationale

Argipressin (Arginine Vasopressin, AVP) is a critical neurohypophyseal nonapeptide hormone that regulates fluid homeostasis and vascular tone. The native structure of AVP relies on a highly conserved disulfide bridge between Cys1 and Cys6 to maintain its bioactive cyclic conformation. However, in physiological environments, disulfide bonds are susceptible to reduction and disulfide shuffling, severely limiting the peptide's in vivo half-life[1].

To overcome this, researchers developed Asu(1,6)-Argipressin (also known as deamino-dicarba-AVP). In this analog, the reducible Cys1-Cys6 disulfide bridge (-S-S-) is replaced by a highly stable lactam bridge formed by an L-α-aminosuberic acid (Asu) residue[2].

Structural Causality: Why aminosuberic acid? The native disulfide bridge and the peptide backbone between positions 1 and 6 create a 20-atom macrocycle. By replacing Cys6 with Asu and completely removing the Cys1 residue, the ω-carboxyl group of the Asu side chain (-(CH2)5-COOH) can be cyclized directly to the N-terminal amino group of Tyr2. This head-to-side-chain lactamization perfectly mimics the spatial geometry of the native 20-atom ring while conferring absolute resistance to reductive degradation[3]. Because the N-terminal amino group is consumed in the lactam bond, this is a deamino analog, which further increases resistance to aminopeptidases.

Orthogonal Protection Strategy

Synthesizing Asu(1,6)-peptides requires precise control over cyclization to prevent intermolecular dimerization. We employ an On-Resin Macrolactamization strategy using the orthogonally protected building block Fmoc-Asu(OAll)-OH [4].

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group for standard iterative chain elongation.

  • OAll (Allyl ester): Protects the ω-carboxyl group of the Asu side chain. The allyl group is completely stable to both the basic conditions of Fmoc removal (20% Piperidine) and the acidic conditions of global cleavage (TFA). It can only be removed via Palladium-catalyzed allylic transfer, allowing us to selectively unmask the side chain while the peptide remains anchored to the solid support.

Structural_Mapping cluster_0 Native Argipressin (AVP) cluster_1 Asu(1,6)-Argipressin (Deamino-Dicarba) N1 Cys1 N-term: NH2 Sidechain: -CH2-SH N6 Cys6 Sidechain: -CH2-SH N1->N6 Disulfide (-S-S-) A1 Tyr1 (Native Tyr2) N-term: NH2 A6 Asu5 (Native Cys6) Sidechain: -(CH2)5-COOH A6->A1 Lactam Bridge

Caption: Structural comparison of the native Cys1-Cys6 disulfide bond vs. the Asu(1,6) lactam bridge.

Materials and Reagents

  • Solid Support: Rink Amide AM resin (loading ~0.5 mmol/g) to yield the required C-terminal amide.

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Asu(OAll)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure, PyBOP (for cyclization).

  • Catalyst & Scavenger: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4], Phenylsilane (PhSiH3).

  • Solvents: DMF (Peptide synthesis grade), DCM, NMP.

Step-by-Step Experimental Protocol

Phase 1: Linear Chain Assembly (Fmoc-SPPS)

The linear sequence H-Tyr-Phe-Gln-Asn-Asu(OAll)-Pro-Arg-Gly-Resin is assembled from C-terminus to N-terminus.

  • Resin Swelling: Swell 1.0 g of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Iterative Coupling:

    • Prepare a solution of Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

    • Add DIC (4.0 eq) to activate the amino acid.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

    • Critical Note: For Fmoc-Asu(OAll)-OH , extend the coupling time to 90 minutes to ensure complete incorporation of the sterically demanding side chain.

  • Final Deprotection: After coupling the final residue (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection to expose the N-terminal amino group of Tyrosine. Wash with DMF and DCM.

Phase 2: Orthogonal Allyl Deprotection

This step selectively removes the allyl ester from the Asu side chain without cleaving the peptide from the resin or removing acid-labile protecting groups (tBu, Trt, Pbf).

  • Preparation: Swell the resin in anhydrous DCM under an inert atmosphere (Argon/Nitrogen).

  • Catalyst Addition: Add a solution of Pd(PPh3)4 (0.1 eq) and PhSiH3 (10.0 eq) in anhydrous DCM. Causality: Phenylsilane acts as a highly efficient, mild allyl scavenger that prevents the re-attachment of the allyl cation to the peptide backbone.

  • Agitation: Protect the reaction vessel from light and agitate for 2 hours at room temperature.

  • Washing: Drain the resin and wash extensively with DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally DMF (5x).

Phase 3: On-Resin Macrolactamization

With both the N-terminal amino group of Tyr and the ω-carboxyl group of Asu exposed, the peptide is cyclized.

  • Activation: Add PyBOP (3.0 eq) and DIPEA (6.0 eq) dissolved in NMP to the resin. Causality: PyBOP is chosen over DIC/Oxyma for cyclization because phosphonium-based reagents are highly efficient for forming difficult macrolactams and minimize epimerization of the C-terminal residue of the forming ring[3].

  • Cyclization: Agitate for 4 to 12 hours.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A negative result (yellow beads) confirms that the N-terminal primary amine has been successfully consumed in the lactam bond. If positive (blue beads), repeat the cyclization step.

Phase 4: Global Cleavage and Deprotection
  • Washing: Wash the cyclized resin with DMF, DCM, and MeOH. Dry under a vacuum.

  • Cleavage Cocktail: Treat the dry resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude Asu(1,6)-AVP. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide in 50% aqueous acetonitrile and lyophilize.

SPPS_Workflow A 1. Resin Preparation (Rink Amide AM Resin) B 2. Linear Chain Elongation (Fmoc-SPPS) A->B C 3. Fmoc-Asu(OAll)-OH Coupling (Position 6) B->C D 4. Complete Linear Sequence: Fmoc-Tyr-Phe-Gln-Asn-Asu(OAll)-Pro-Arg-Gly-Resin C->D E 5. N-terminal Fmoc Deprotection (20% Piperidine) D->E F 6. Allyl Deprotection (Pd(PPh3)4, PhSiH3) E->F G 7. On-Resin Lactamization (PyBOP, DIPEA) F->G H 8. Global Cleavage & Deprotection (TFA/TIS/H2O) G->H I 9. RP-HPLC Purification & LC-MS Analysis H->I

Caption: Workflow for the solid-phase synthesis and on-resin cyclization of Asu(1,6)-AVP.

Data Presentation & Quality Control

Synthesized peptides must be validated via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: SPPS Coupling Cycle Parameters

StepReagent / CocktailTimeTemp
Deprotection 20% Piperidine in DMF2 × 5 minRT
Wash DMF4 × 1 minRT
Coupling 4 eq Fmoc-AA, 4 eq DIC, 4 eq Oxyma60 min (90 min for Asu)RT
Wash DMF4 × 1 minRT

Table 2: Quantitative Data & QC Specifications

ParameterSpecification / Expected Result
Linear Sequence H-Tyr-Phe-Gln-Asn-Asu-Pro-Arg-Gly-NH₂
Cyclization Type Head-to-Side-Chain Macrolactamization
Theoretical Mass ~1032 Da (Monoisotopic, Cyclized)
HPLC Gradient 10% to 60% Acetonitrile (0.1% TFA) over 30 min
Purity Target > 95% (UV absorbance at 214 nm & 254 nm)

References

  • Fluorescence study of neurohypophyseal hormones and their analogues.National Center for Biotechnology Information (NIH).
  • [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors.PubMed (NIH).
  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function.ACS Publications.
  • Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups.National Center for Biotechnology Information (NIH).

Sources

Application

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of Asu(1,6)-Argipressin

Executive Summary In the landscape of peptide therapeutics and GPCR pharmacology, arginine vasopressin (AVP) analogs are critical tools for modulating osmotic balance and vascular tone. However, endogenous AVP is severel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptide therapeutics and GPCR pharmacology, arginine vasopressin (AVP) analogs are critical tools for modulating osmotic balance and vascular tone. However, endogenous AVP is severely limited by its rapid in vivo degradation. Asu(1,6)-argipressin (also known as 1-deamino-1,6-dicarba-arginine vasopressin or AsuAVP) overcomes this limitation through a profound structural modification. By replacing the vulnerable Cys1-Cys6 disulfide bridge with a highly stable aminosuberic acid (Asu) linkage, this carba-analog achieves exceptional enzymatic resistance while retaining potent agonist activity at vasopressin receptors.

Designed for researchers, scientists, and drug development professionals, this application note provides an authoritative guide to the in vivo administration routes, pharmacokinetic (PK) profiling, and self-validating experimental protocols for Asu(1,6)-argipressin.

Mechanistic Grounding: The Aminosuberic Acid Advantage

To understand the in vivo behavior of Asu(1,6)-argipressin, we must first examine the causality behind its structural design. Endogenous neurohypophyseal hormones possess a disulfide bond that is rapidly cleaved by endogenous vasopressinases and tissue peptidases, leading to a half-life of mere minutes.

By substituting this disulfide bridge with a 1,6-aminosuberic acid (Asu) backbone, the peptide is rendered virtually immune to reduction and subsequent proteolytic cleavage[1]. Furthermore, the removal of the N-terminal amino group (deamino modification) eliminates susceptibility to aminopeptidases. Despite these changes, the Asu bridge perfectly mimics the spatial geometry of the native disulfide ring, allowing Asu(1,6)-argipressin to bind with high affinity to the Type 2 Vasopressin Receptor (V2R) on the basolateral membrane of kidney collecting ducts. Upon binding, it initiates a Gs-coupled signaling cascade that drives cAMP generation and the apical translocation of Aquaporin-2 (AQP2) water channels[2]. This makes it an invaluable photoaffinity label and pharmacological tool for studying hydroosmotic receptor functions[3].

V2R_Signaling Ligand Asu(1,6)-Argipressin (Enzyme-Resistant) V2R V2 Receptor (Basolateral Membrane) Ligand->V2R High Affinity Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 Phosphorylation PKA->AQP2 Membrane Apical Membrane Translocation (Water Reabsorption) AQP2->Membrane Exocytosis

Figure 1: V2R signaling cascade initiated by Asu(1,6)-argipressin driving antidiuresis.

Pharmacokinetics and Route Selection Causality

The selection of an administration route for Asu(1,6)-argipressin should not be arbitrary; it must be dictated by the specific pharmacodynamic (PD) endpoint required by your study design.

  • Intravenous (IV): Provides 100% bioavailability and an instantaneous Cmax. Because the Asu bridge prevents rapid degradation, IV bolus administration yields a longer duration of action than native AVP. This route is strictly recommended for acute hemodynamic monitoring (e.g., V1R-mediated pressor responses) or establishing baseline PK clearance curves.

  • Subcutaneous (SC): The optimal route for longitudinal antidiuretic studies. The enzymatic resistance of the Asu modification allows the peptide to form a highly stable depot in the subcutaneous space. It slowly partitions into the microvasculature, providing sustained V2R activation for 6 to 12 hours without the need for continuous infusion pumps.

  • Intranasal (IN): Exploits the highly vascularized nasal mucosa to bypass hepatic first-pass metabolism. Native peptides are often destroyed by mucosal peptidases, but the Asu(1,6)- analog survives this environment, making IN a viable, non-invasive route for chronic dosing in conscious animal models.

Quantitative Comparison of Administration Routes
RouteTypical Dose (Rodent)Onset of ActionDuration of EffectBioavailabilityPrimary Application
Intravenous (IV) 0.1 - 1.0 µg/kg< 1 min1 - 2 hours100%Acute PK/PD, Hemodynamics
Subcutaneous (SC) 1.0 - 10.0 µg/kg15 - 30 min6 - 12 hours60 - 80%Sustained Antidiuresis
Intranasal (IN) 5.0 - 20.0 µg/kg10 - 20 min4 - 8 hours10 - 15%Non-invasive chronic dosing

Self-Validating Experimental Protocols

As a foundational principle of robust experimental design, protocols must contain internal controls to validate successful execution. The following workflows detail the preparation and administration of Asu(1,6)-argipressin in a standard rodent model (e.g., adult male Sprague-Dawley rats).

Protocol A: Reconstitution and Formulation Integrity

Causality: Peptides are prone to aggregation and adsorption to plastic surfaces at low concentrations. Proper formulation ensures dosing accuracy.

  • Equilibrate the lyophilized Asu(1,6)-argipressin vial to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Reconstitute the peptide in sterile, endotoxin-free 0.05M Acetic Acid to a primary stock concentration of 1 mg/mL. The slight acidity prevents spontaneous aggregation.

  • Aliquot the stock into low-protein-binding microcentrifuge tubes and store at -80°C.

  • Immediately prior to administration, dilute the required volume into sterile 0.9% NaCl (saline) to achieve the target working concentration (e.g., 10 µg/mL).

Protocol B: Subcutaneous (SC) Administration for Antidiuretic Profiling

Self-Validating System: This protocol utilizes an oral water load to establish a forced diuretic baseline. The experiment self-validates if the post-dose urine osmolality increases significantly; failure to observe this indicates improper injection depth or peptide degradation.

  • Subject Preparation: Acclimate rats (250-300g) to metabolic cages for 48 hours. Fast the animals overnight but provide water ad libitum.

  • Baseline Establishment: Administer an oral water load of 20 mL/kg via oral gavage. Collect urine for 2 hours to confirm a high-volume, low-osmolality baseline (< 150 mOsm/kg).

  • Administration: Gently restrain the conscious rat. Tent the loose skin over the dorsal flank. Inject the calculated dose (e.g., 5.0 µg/kg) subcutaneously using a 27G needle.

  • PD Monitoring: Collect urine fractions at 1, 2, 4, 8, and 12 hours post-injection.

  • Validation Check: Measure urine osmolality using a freezing-point osmometer. A successful SC depot of Asu(1,6)-argipressin MUST yield a >3-fold increase in osmolality (typically >600 mOsm/kg) within the first 2 hours compared to vehicle-treated controls.

Protocol C: Intravenous (IV) Administration for Acute Hemodynamics
  • Surgical Preparation: Anesthetize the rat using Isoflurane (2-3%). Surgically cannulate the right jugular vein (for dosing) and the left carotid artery (connected to a pressure transducer for continuous Mean Arterial Pressure [MAP] monitoring).

  • Administration: Flush the IV line with 0.1 mL heparinized saline. Administer a rapid bolus of Asu(1,6)-argipressin (0.5 µg/kg) over 5-10 seconds, followed immediately by a 0.1 mL saline flush to ensure the full dose enters systemic circulation.

  • Data Capture: Record MAP continuously. The structural integrity of the Asu analog will trigger a sharp, V1R-mediated pressor response within 60 seconds, validating successful IV delivery.

InVivo_Workflow Prep Peptide Reconstitution (0.9% NaCl Vehicle) IV Intravenous (IV) Acute Hemodynamics Prep->IV SC Subcutaneous (SC) Sustained Antidiuresis Prep->SC IN Intranasal (IN) Non-invasive Dosing Prep->IN PK PK Sampling (Plasma) IV->PK Rapid PD PD Monitoring (Urine/MAP) IV->PD SC->PK Depot SC->PD IN->PK IN->PD Analysis Data Synthesis & Receptor Profiling PK->Analysis PD->Analysis

Figure 2: Self-validating in vivo experimental workflow for Asu(1,6)-argipressin profiling.

References

  • Erdélyi, L. S., et al. "Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus." Molecular Endocrinology, vol. 28, no. 4, 2014, pp. 634-643.[Link]

  • Hase, S., et al. "A Neurohypophyseal Hormone Analog with Selective Oxytocin-Like Activities and Resistance to Enzymatic Inactivation." Proceedings of the National Academy of Sciences, vol. 69, no. 11, 1972, pp. 3259-3263.[Link]

  • Fahrenholz, F., et al. "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors." Journal of Biological Chemistry, vol. 258, no. 24, 1983, pp. 14861-14867. [Link]

Sources

Method

Application Note: Comprehensive HPLC Method Development for the Quantification of Argipressin and [Asu1,6]-Argipressin

Introduction & Mechanistic Rationale Argipressin (Arginine Vasopressin, AVP) is a critical cyclic nonapeptide hormone fundamentally involved in hemodynamic regulation and the management of vasodilatory shock[1]. The bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Argipressin (Arginine Vasopressin, AVP) is a critical cyclic nonapeptide hormone fundamentally involved in hemodynamic regulation and the management of vasodilatory shock[1]. The bioactive conformation of native AVP is dictated by a highly conserved disulfide bridge between Cys1 and Cys6. However, in biological matrices or during extended formulation storage, this disulfide bond is highly susceptible to reduction and scrambling. This redox liability leads to the formation of linear or polymeric degradation products with completely diminished bioactivity[2].

To overcome this inherent instability, the synthetic analog [Asu1,6]-Argipressin (Deamino-Dicarba-Arginine-Vasopressin) is frequently utilized in drug development. By replacing the labile disulfide bridge with an aminosuberic acid (Asu) bridge, a chemically stable lactam ring is formed. This structural modification perfectly mimics the cyclic conformation required for receptor binding while rendering the peptide entirely resistant to reductive cleavage and enzymatic degradation.

Quantifying both native AVP and its Asu(1,6)-analog in a single run requires a highly selective High-Performance Liquid Chromatography (HPLC) method capable of distinguishing between the disulfide and lactam bridged species[3].

Stability_Pathway Native Native Argipressin (AVP) [Disulfide Bridge] Redox1 Redox Stress Native->Redox1 Disulfide Cleavage Asu [Asu1,6]-Argipressin [Lactam Bridge] Redox2 Redox Stress Asu->Redox2 Lactam Resistance Degraded Reduced/Linear AVP (Degraded) Redox1->Degraded Stable Intact Cyclic Peptide (Stable) Redox2->Stable

Caption: Structural stability pathway of Native Argipressin vs.[Asu1,6]-Argipressin under redox stress.

Method Development Strategy (Causality & Logic)

Developing a robust HPLC method for basic, cyclic peptides requires precise control over secondary interactions. Every parameter in this protocol is selected based on specific physicochemical causality:

  • Column Selection (Pore Size & Phase): A Reversed-Phase C18 column with a 300Å pore size is mandatory. Standard 120Å pores cause restricted diffusion for cyclic peptides, leading to severe peak broadening and poor recovery. The C18 stationary phase provides the necessary hydrophobic retention for the slightly polar AVP molecule.

  • Mobile Phase & Ion-Pairing: Argipressin contains a highly basic Arginine residue at position 8. If run in neutral mobile phases, this basic residue interacts with residual, unendcapped silanols on the silica support, causing severe peak tailing. To prevent this,4[4]. TFA acts as a strong ion-pairing agent, neutralizing the arginine charge and suppressing silanol ionization, thereby ensuring sharp, symmetrical peaks[5].

  • Temperature Control: The column compartment must be elevated to 40°C . Elevated temperatures reduce mobile phase viscosity (lowering system backpressure) and increase the mass transfer rate of the peptide into the stationary phase, which sharpens the peaks and improves resolution between closely related analogs[6].

HPLC_Workflow Start Sample Prep (Low-binding tubes, 0.1% TFA) Screening Column Selection (C18, 300Å Pore Size) Start->Screening Prevent adsorption Optimization Gradient Optimization (10-40% MeCN, 40°C) Screening->Optimization Maximize recovery Validation System Suitability (Resolution > 2.0) Optimization->Validation Ensure peak symmetry End Robust Quantification Method Validation->End Finalize parameters

Caption: Step-by-step HPLC method development and validation workflow for peptide quantification.

Experimental Protocols

Step 1: Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade H₂O.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Degas both solvents by sonication for 10 minutes prior to use[4].

  • Standard Preparation: Reconstitute lyophilized Argipressin and [Asu1,6]-Argipressin powders in a diluent of 10% Acetonitrile / 90% Water containing 0.1% TFA to achieve a stock concentration of 1 mg/mL[2].

    • Critical Causality:Always use low-binding polypropylene tubes. Peptides readily adsorb to standard borosilicate glass or untreated plastic surfaces via electrostatic and hydrophobic interactions. Failure to use low-binding tubes will artificially lower the quantified concentration and ruin linearity[3].

  • System Suitability Test (SST) Mixture: Prepare a resolution mixture containing 50 µg/mL of native AVP and 50 µg/mL of[Asu1,6]-AVP in the sample diluent.

Step 2: HPLC Instrument Setup
  • Column: Phenomenex Jupiter C18 (or equivalent), 250 mm × 4.6 mm, 5 µm, 300Å.

  • Column Oven: 40°C.

  • UV Detection: Dual-wavelength monitoring at 214 nm (optimal for peptide amide bond absorption) and 280 nm (specific for the Tyrosine residue at position 2)[6].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Step 3: Gradient Elution Profile

Peptides elute effectively within a specific narrow organic window. The following gradient is optimized to separate the slightly more hydrophobic [Asu1,6]-analog from the native peptide.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.090101.0Initial Hold
2.090101.0Isocratic
15.060401.0Linear Gradient
18.010901.0Column Wash
20.010901.0Column Wash
21.090101.0Re-equilibration
25.090101.0End

System Suitability & Validation (Self-Validating System)

This protocol is designed as a self-validating system . Before any experimental or clinical samples are quantified, the SST mixture must be injected. The method proves its resolving power and column integrity dynamically.

If the resolution (Rs) between native AVP and [Asu1,6]-AVP drops below 2.0, it immediately diagnoses stationary phase degradation, loss of endcapping, or mobile phase preparation errors. This strict gating prevents the generation of false quantitative data.

Table 2: System Suitability Parameters & Acceptance Criteria

ParameterNative Argipressin[Asu1,6]-ArgipressinAcceptance Criteria
Retention Time (tR) ~11.2 min~12.5 minReproducible ± 0.1 min
Resolution (Rs) N/A2.4> 2.0 (Critical)
Tailing Factor (Tf) 1.151.10< 1.5
LOD (S/N > 3) 0.5 µg/mL0.5 µg/mLN/A
LOQ (S/N > 10) 1.5 µg/mL1.5 µg/mLLinearity R² > 0.999

Note: The [Asu1,6]-analog elutes later than native AVP due to the slightly higher hydrophobicity of the aliphatic aminosuberic acid carbon chain compared to the polarizable disulfide bond.

References

  • Giapreza 4930 - EPAR - EMA (Arginine Vasopressin and Argipressin clinical background). European Medicines Agency. 1[1]

  • Preparation of Argipressin Solutions from Lyophilized Powder . Benchchem Protocols. 3[3]

  • Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis (TFA/Acetonitrile HPLC Methodologies). ChemRxiv. 4[4]

  • [Asu 1,6 , Arg 8 ]-Vasopressin (Deamino-Dicarba-Arginine-Vasopressin) Specifications . PeptaNova.

  • Improving the Stability of Synthetic Peptide Analogues (Plasma stability and HPLC quantification). Benchchem Technical Support. 2[2]

  • Ultrasensitive proteomics uncovers nociceptor diversity and novel pain targets (Peptide LC-MS/MS and TFA application). bioRxiv.5[5]

  • Photoswitchable Probes of Oxytocin and Vasopressin (RP-HPLC peptide purification and thermal stability). Journal of Medicinal Chemistry, ACS Publications. 6[6]

Sources

Application

Application Note: Utilizing Asu(1,6)-Argipressin in Live-Cell Vasopressin Receptor Assays

Introduction & Mechanistic Rationale In the pharmacological characterization of G protein-coupled receptors (GPCRs), the chemical stability of the stimulating ligand is paramount for generating reproducible, high-fidelit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the pharmacological characterization of G protein-coupled receptors (GPCRs), the chemical stability of the stimulating ligand is paramount for generating reproducible, high-fidelity data. Asu(1,6)-Argipressin (also known as AsuAVP or deamino-carba-1,6-arginine vasopressin) is a highly specialized synthetic analog of arginine vasopressin (AVP)[1].

In native AVP, a disulfide bridge between Cys1 and Cys6 maintains the cyclic structure required for receptor binding. However, in cell culture environments, this disulfide bond is highly susceptible to reduction by cellular oxidoreductases and cleavage by serum peptidases (vasopressinases). In AsuAVP, this vulnerable disulfide bridge is replaced by a highly stable aminosuberic acid (Asu) C-C bridge [1].

Why use AsuAVP in cell culture assays?

  • Absolute Structural Stability: The isosteric substitution prevents proteolytic degradation and reduction, ensuring that the concentration of the active ligand remains constant throughout prolonged assays (e.g., real-time kinetic monitoring or long-term internalization assays).

  • Receptor Profiling & Disease Modeling: AsuAVP is a critical tool compound for profiling mutant type 2 vasopressin receptors (V2R)[2]. Loss-of-function mutations in the V2R gene (such as the N321K missense mutation) lead to Nephrogenic Diabetes Insipidus (NDI)[3]. Because AsuAVP provides a stable, consistent stimulus, it allows researchers to accurately measure the impaired cAMP generation and altered β-arrestin recruitment kinetics of these mutant receptors without the confounding variable of ligand degradation[4].

Quantitative Agonist Profiling

To understand the therapeutic potential of different ligands in NDI, researchers compare the potency (pEC50) and efficacy of endogenous AVP, clinical drugs (like dDAVP/desmopressin), and stable analogs like AsuAVP on both Wild-Type (WT) and mutant V2 receptors[5].

The following table summarizes the pharmacological profile of these ligands, demonstrating how AsuAVP maintains high potency on WT receptors while revealing critical activation deficits in mutant variants[3],[4].

Table 1: Comparative Agonist Sensitivity of WT and N321K Mutant V2 Receptors

Receptor VariantLigandStructural FeaturepEC50 (± SEM)Efficacy (Relative to AVP)
WT-V2R AVPNative disulfide bond9.50 ± 0.05100%
WT-V2R AsuAVPAminosuberic acid bridge9.45 ± 0.08~100%
WT-V2R dDAVPDeamino, D-Arg9.23 ± 0.07~100%
N321K-V2R AVPNative disulfide bond6.80 ± 0.12~100%
N321K-V2R AsuAVPAminosuberic acid bridge6.50 ± 0.15~100%
N321K-V2R dDAVPDeamino, D-ArgN/A (No signal)0%

Data Context: Measured via Epac-based cAMP-sensitive BRET probe in transiently transfected HEK293 cells. Notice that while the clinical drug dDAVP fails to activate the N321K mutant, stable analogs like AsuAVP can still force receptor activation at higher concentrations, providing a pathway for novel therapeutic strategies[3].

Experimental Methodology: Real-Time cAMP BRET Assay

To accurately measure V2R activation by AsuAVP, endpoint assays (like cAMP ELISAs) are often insufficient because they miss the dynamic kinetics of receptor desensitization. Bioluminescence Resonance Energy Transfer (BRET) using an Epac-based biosensor allows for real-time, live-cell quantification of cAMP[5].

Self-Validating Protocol Steps

Step 1: Cell Culture and Transfection

  • Action: Seed HEK293 cells at a density of 3×105 cells/well in a 6-well plate. After 24 hours, co-transfect the cells with plasmids encoding the V2R (WT or mutant) and the Epac-BRET biosensor using a liposomal transfection reagent.

  • Causality: HEK293 cells are chosen because they lack endogenous V2 receptors, providing a clean, zero-background environment to study the transfected receptor specifically.

Step 2: Replating and Starvation

  • Action: 24 hours post-transfection, replate the cells into a white, 96-well microplate (optimized for luminescence). 12 hours prior to the assay, replace the growth media with serum-free DMEM.

  • Causality: Serum starvation reduces basal intracellular cAMP levels, maximizing the signal-to-noise ratio upon AsuAVP stimulation. White plates prevent optical crosstalk between adjacent wells during BRET reading.

Step 3: Substrate Loading and Phosphodiesterase Inhibition

  • Action: Wash cells with Hank's Balanced Salt Solution (HBSS). Add HBSS containing 5 µM Coelenterazine h (the luciferase substrate) and 500 µM IBMX (3-isobutyl-1-methylxanthine). Incubate in the dark for 10 minutes.

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of synthesized cAMP, the BRET signal becomes a direct measurement of adenylyl cyclase activity driven by the AsuAVP-V2R complex.

Step 4: Baseline Establishment

  • Action: Place the plate in a microplate reader equipped with dual-emission monochromators. Record the baseline BRET ratio (Emission at 530 nm / Emission at 480 nm) for 5 minutes.

  • Causality: A stable baseline validates that the cells are healthy, the sensor is equilibrated, and the auto-luminescence of the substrate has stabilized. Every well serves as its own internal control.

Step 5: AsuAVP Stimulation and Kinetic Readout

  • Action: Inject AsuAVP at varying concentrations (ranging from 10−12 M to 10−5 M). Immediately resume reading the BRET ratio continuously for 30 minutes.

  • Causality: Upon binding AsuAVP, V2R activates Gαs, stimulating cAMP production. cAMP binds to the Epac sensor, causing a conformational opening that increases the distance between the BRET donor and acceptor. This results in a decrease in the BRET ratio. Because AsuAVP is completely resistant to degradation during this 30-minute window, the resulting kinetic curve reflects true receptor pharmacology rather than ligand decay[1],[4].

Pathway and Workflow Visualizations

Below are the logical architectures of the V2R signaling cascade and the experimental workflow, rendered in Graphviz DOT language.

Pathway AsuAVP Asu(1,6)-Argipressin V2R Vasopressin V2 Receptor AsuAVP->V2R Binds Gs Gαs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes Epac Epac-BRET Biosensor cAMP->Epac Binds to Signal Decreased BRET Ratio Epac->Signal Yields Readout

Mechanism of AsuAVP-induced V2R activation and real-time cAMP detection via Epac-BRET biosensor.

Workflow S1 HEK293 Culture S2 Plasmid Transfection S1->S2 S3 Substrate Loading S2->S3 S4 Baseline Read S3->S4 S5 AsuAVP Stimulation S4->S5 S6 BRET Quantification S5->S6

Step-by-step workflow for the live-cell BRET cAMP assay using AsuAVP stimulation.

References

  • Erdélyi, L. S., Balla, A., Patócs, A., Tóth, M., Várnai, P., & Hunyady, L. (2014). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Endocrinology, 155(4), 1393–1402.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168160, Argipressin, asu(1,6)-. PubChem.[Link]

  • Giguere, V., & Labrie, F. (1982). Vasopressin potentiates cyclic AMP accumulation and ACTH release induced by corticotropin-releasing factor (CRF) in rat anterior pituitary cells in culture. Endocrinology, 111(5), 1752–1754.[Link]

Sources

Method

Preparation and Validation of Radioligand [125I]-Asu(1,6)-Argipressin for Vasopressin Receptor Binding Assays

Introduction & Mechanistic Rationale Arginine Vasopressin (AVP), also known as argipressin, is a critical neurohypophyseal peptide hormone that regulates water homeostasis, vascular tone, and endocrine signaling via thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Arginine Vasopressin (AVP), also known as argipressin, is a critical neurohypophyseal peptide hormone that regulates water homeostasis, vascular tone, and endocrine signaling via three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2. A major limitation in studying AVP receptor pharmacology using native radiolabeled AVP is the inherent instability of its Cys1-Cys6 disulfide bridge. During membrane binding assays, tissue-derived reductases and added antioxidants (e.g., DTT) can reduce this bond, leading to rapid ligand degradation and loss of receptor affinity[1].

To circumvent this, Asu(1,6)-Argipressin (deamino-dicarba-AVP) is utilized. In this analog, the labile disulfide bridge is replaced by a highly stable aminosuberic acid (Asu) dicarba bridge (-CH2-CH2-). This structural modification confers absolute resistance to reductive cleavage while preserving the critical three-dimensional conformation required for high-affinity binding to both V1 and V2 receptors[2].

For high-sensitivity radioligand binding assays, tritium ([3H]) labeling often yields insufficient specific activity for detecting low-abundance GPCRs. Instead, electrophilic radioiodination of the Tyrosine residue at position 2 (Tyr2) with Iodine-125 ([125I]) is the gold standard, yielding specific activities exceeding 2000 Ci/mmol[3]. This application note details the optimized workflow for synthesizing, purifying, and utilizing [125I]-Asu(1,6)-AVP.

Experimental Workflow & Signaling Pathways

The preparation of a self-validating radioligand system requires strict control over the oxidation state during labeling and high-resolution purification to isolate the active monoiodinated species.

Workflow N1 Asu(1,6)-AVP Peptide Stock N2 Radioiodination (Na[125I] + Chloramine-T) N1->N2 N3 Reaction Quenching (Sodium Metabisulfite) N2->N3 N4 RP-HPLC Purification (Isolate Monoiodinated) N3->N4 N5 Receptor Binding Assay (V1/V2 Membranes) N4->N5

Figure 1: Step-by-step workflow for the preparation and utilization of[125I]-Asu(1,6)-AVP.

Upon successful preparation, [125I]-Asu(1,6)-AVP serves as a robust probe for mapping distinct GPCR signaling cascades.

Pathway cluster_V1 V1a/V1b Receptor Pathway cluster_V2 V2 Receptor Pathway Ligand [125I]-Asu(1,6)-AVP V1R V1 Receptor (Gq) Ligand->V1R V2R V2 Receptor (Gs) Ligand->V2R PLC Phospholipase C (PLC) V1R->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 AC Adenylyl Cyclase (AC) V2R->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Figure 2: GPCR signaling pathways activated by Asu(1,6)-AVP binding to V1 and V2 receptors.

Detailed Methodologies

Protocol A: Electrophilic Radioiodination of Asu(1,6)-Argipressin

Mechanistic Insight: Chloramine-T is utilized as a mild oxidant to convert the iodide anion (I⁻) into an electrophilic iodine cation (I⁺), enabling electrophilic aromatic substitution on the phenolic ring of Tyr2. The reaction time is strictly limited to 30 seconds. Prolonged exposure leads to diiodination of the tyrosine ring, which sterically clashes with the receptor binding pocket and drastically reduces binding affinity[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 10 µg of Asu(1,6)-AVP in 20 µL of 0.5 M Sodium Phosphate buffer (pH 7.4) in a low-bind microcentrifuge tube.

  • Isotope Addition: Add 1.0 mCi of carrier-free Na[125I] (approx. 10 µL) to the peptide solution behind appropriate lead shielding.

  • Oxidation: Initiate the reaction by adding 10 µg of Chloramine-T dissolved in 10 µL of deionized water. Mix gently by tapping.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 30 seconds .

  • Quenching: Immediately terminate the oxidation by adding 20 µg of Sodium Metabisulfite dissolved in 10 µL of water. This reduces unreacted I⁺ back to I⁻, preventing further iodination.

Protocol B: RP-HPLC Purification of the Radioligand

Mechanistic Insight: Historically, gel filtration chromatography was used to separate iodination products, leading to highly discordant specific activities because it cannot resolve unlabeled peptide from mono- and di-iodinated species[4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory. The addition of a bulky, hydrophobic iodine atom increases the retention time of the peptide, allowing baseline separation of the highly active monoiodinated tracer from the inactive diiodinated byproduct[4].

Step-by-Step Procedure:

  • Column Setup: Utilize a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% to 50% Buffer B over 30 minutes at a flow rate of 1.0 mL/min.

  • Fraction Collection: Collect 0.5 mL fractions. Monitor radioactivity using an inline flow scintillation analyzer or by counting 1 µL aliquots in a gamma counter.

  • Peak Identification: Unlabeled Asu(1,6)-AVP elutes first, followed by [125I]-Asu(1,6)-AVP (monoiodinated), and finally the diiodinated species[3].

  • Storage: Pool the monoiodinated fractions, aliquot into tubes containing 0.1% BSA (to prevent tube adsorption), and store at -20°C.

Protocol C: Radioligand Binding Assay

Mechanistic Insight: The highly basic Arginine residue at position 8 of AVP causes the peptide to stick non-specifically to glass fiber filters. Pre-treating the filters with Polyethyleneimine (PEI) neutralizes the negative charge of the borosilicate glass, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw HEK293 or CHO cell membranes stably expressing human V1a, V1b, or V2 receptors[2]. Resuspend in Binding Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of competitor peptide (varying concentrations from 10⁻¹² to 10⁻⁵ M).

    • 50 µL of [125I]-Asu(1,6)-AVP (final concentration ~0.1 nM).

    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% PEI for 1 hour. Wash three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation and luminescence counter.

Quantitative Data Summary

The substitution of the disulfide bridge with an aminosuberic acid bridge, combined with precise monoiodination, yields a radioligand with superior experimental characteristics compared to native AVP.

Table 1: Comparative Binding and Stability Metrics

LigandStructural ModificationV1a Affinity (Kd)V2 Affinity (Kd)Reductase StabilitySpecific Activity
Native AVP None (Labile Disulfide)~2.0 nM[5]~1.5 nMLowN/A
[125I]-AVP Tyr2 Monoiodination~2.5 nM~2.0 nMLow~2200 Ci/mmol[3]
[125I]-Asu(1,6)-AVP Dicarba Bridge + Tyr2 Monoiodination~1.8 nM~1.2 nMExtremely High ~2200 Ci/mmol
Diiodinated AVP Tyr2 Diiodination>50 nM>50 nMLow~4242 Ci/mmol[3]

Note: Diiodinated species demonstrate artificially high specific activity but suffer from severe steric hindrance, rendering them useless for high-affinity receptor binding assays.

References

  • Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. nih.gov.[Link]

  • Preparation of 125I-labelled arginine vasopressin for radioimmunoassay. nih.gov.[Link]

  • Arginine vasopressin metabolism in dogs. I. Evidence for a receptor-mediated mechanism. physiology.org.[Link]

  • Iodination and binding characteristics of a vasopressin receptor ligand. core.ac.uk.[Link]

  • Fluorescence study of neurohypophyseal hormones and their analogues. nih.gov.[Link]

Sources

Application

solid-phase peptide synthesis of argipressin, Asu(1,6)-

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Asu(1,6)-Argipressin Executive Summary & Structural Rationale Argipressin (Arginine Vasopressin, AVP) is a critical neurohypophyseal hormone, but its native disul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Asu(1,6)-Argipressin

Executive Summary & Structural Rationale

Argipressin (Arginine Vasopressin, AVP) is a critical neurohypophyseal hormone, but its native disulfide bridge (Cys1–Cys6) renders it susceptible to rapid enzymatic degradation and in vivo disulfide scrambling. Asu(1,6)-Argipressin (Deamino-Dicarba-[8-Arginine]-Vasopressin) is a highly stable, engineered analog where the reducible disulfide bond is replaced by a biologically robust lactam bridge [1].

This is achieved by substituting the Cys1–Cys6 bridge with an L- α -aminosuberic acid (Asu) residue. In this "deamino-dicarba" architecture, the native position 1 amino acid is entirely removed. Instead, the Asu residue is incorporated at position 6. Its 5-carbon side chain loops back, providing a terminal carboxyl group that forms an amide bond directly with the α -amino group of Tyr2. This isosteric replacement perfectly mimics the spatial geometry of the native disulfide ring while granting absolute resistance to reduction [2].

As a Senior Application Scientist, I have designed this protocol to utilize an orthogonal Fmoc/Allyl protecting group strategy . By employing Fmoc-Asu(OAll)-OH, we can selectively unmask the Asu side-chain on-resin, allowing for a highly efficient macrolactamization driven by the pseudo-dilution effect of the solid support.

Quantitative Data & Specifications

To ensure rigorous quality control, the target peptide specifications are summarized below.

ParameterSpecification
Compound Name [Asu1,6,Arg8]-Vasopressin (Deamino-Dicarba-AVP)
CAS Registry Number 40944-53-4
Molecular Formula C48H68N14O12
Molecular Weight 1033.14 g/mol
Cyclic Sequence cyclo(Tyr-Phe-Gln-Asn-Asu)-Pro-Arg-Gly-NH2
Isoelectric Point (pI) ~10.5 (Due to Arg8 guanidino group)
Typical SPPS Yield 35 – 45% (Post-HPLC purification)
Purity Requirement 95% (via RP-HPLC at 214 nm)

Synthesis Workflow & Strategy

The synthesis relies on a self-validating, multi-phase solid-phase approach. We utilize Rink Amide AM resin to intrinsically generate the biologically essential C-terminal Gly9-amide upon cleavage.

SPPS_Workflow Step1 1. Resin Preparation Rink Amide AM Resin Step2 2. Linear Chain Elongation Fmoc-SPPS (Pos 9 to 2) Incorporate Fmoc-Asu(OAll)-OH at Pos 6 Step1->Step2 Step3 3. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 (OAll removal) Step2->Step3 Step4 4. N-Terminal Deprotection 20% Piperidine (Fmoc removal from Tyr2) Step3->Step4 Step5 5. On-Resin Macrolactamization PyBOP / DIPEA (Asu6 ω-COOH to Tyr2 α-NH2) Step4->Step5 Step6 6. Global Cleavage & Deprotection TFA / TIS / H2O (95:2.5:2.5) Step5->Step6 Step7 7. Purification & Lyophilization Prep-RP-HPLC Step6->Step7

Figure 1: Solid-phase synthesis workflow for Asu(1,6)-Argipressin featuring on-resin lactamization.

Step-by-Step Experimental Protocol

Phase 1: Linear Chain Elongation

Causality Insight: We utilize DIC/Oxyma for linear elongation. Oxyma is superior to HOBt as it minimizes racemization and avoids the explosive risks associated with benzotriazoles.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation at the Asn residue) for 2 × 10 min. Wash with DMF (5 × 1 min).

  • Amino Acid Coupling: For each residue (Gly9 through Tyr2), dissolve 0.3 mmol (3 eq) of the Fmoc-amino acid and 0.3 mmol (3 eq) Oxyma Pure in DMF. Add 0.3 mmol (3 eq) DIC. Add to resin and agitate for 45 min.

    • Sequence Order: Fmoc-Gly-OH Fmoc-Arg(Pbf)-OH Fmoc-Pro-OH Fmoc-Asu(OAll)-OH Fmoc-Asn(Trt)-OH Fmoc-Gln(Trt)-OH Fmoc-Phe-OH Fmoc-Tyr(tBu)-OH.

  • Validation: Perform a Kaiser test after each coupling. A colorless/yellow bead indicates >99% coupling efficiency.

Phase 2: Orthogonal Allyl Deprotection

Causality Insight: The allyl ester on Asu(6) must be removed while leaving the N-terminal Fmoc on Tyr(2) intact. Phenylsilane (PhSiH 3​ ) is used as a mild, highly effective allyl scavenger that prevents the re-attachment of the allyl cation.

  • Swell the resin in dry Dichloromethane (DCM) for 15 min.

  • Under a nitrogen atmosphere, prepare a solution of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.01 mmol, 0.1 eq) and PhSiH 3​ (1.0 mmol, 10 eq) in dry DCM.

  • Add the cocktail to the resin and agitate in the dark for 2 × 30 min.

  • Crucial Wash Step: Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min). Why? Palladium readily precipitates inside the porous resin matrix, turning it black and poisoning subsequent macrolactamization. This chelating wash completely strips residual Pd.

Phase 3: N-Terminal Deprotection & On-Resin Macrolactamization

Causality Insight: Cyclization on-resin exploits the "pseudo-dilution" effect. Because the peptide chains are tethered to the solid support, they cannot easily interact with one another, heavily favoring intramolecular cyclization over intermolecular oligomerization.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the α -amino group of Tyr2. Wash thoroughly with DMF.

  • Cyclization Activation: Dissolve PyBOP (0.3 mmol, 3 eq) and HOBt (0.3 mmol, 3 eq) in DMF. Add DIPEA (0.6 mmol, 6 eq).

  • Add the activation cocktail to the resin and agitate for 12–16 hours at room temperature.

  • Self-Validation (Critical): Perform a Kaiser test. The beads must be completely yellow. If any blue color remains, the Tyr2 amine is still free, indicating incomplete cyclization. Repeat step 2-3 if necessary.

Phase 4: Global Cleavage and Deprotection

Causality Insight: Triisopropylsilane (TIS) is strictly required in the cleavage cocktail to scavenge the highly reactive tert-butyl and Pbf carbocations released from Tyr and Arg, preventing them from alkylating the electron-rich Tyr and Phe rings.

  • Wash the resin with DCM (5 × 1 min) and dry under a vacuum for 1 hour.

  • Prepare the cleavage cocktail: TFA / TIS / H 2​ O (95 : 2.5 : 2.5 v/v/v).

  • Add 5 mL of the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude cyclic peptide.

  • Centrifuge at 4000 rpm for 5 min, decant the ether, and wash the pellet twice more with cold ether. Air-dry the crude peptide.

Phase 5: Purification & Characterization
  • Dissolve the crude peptide in 10% Acetonitrile/H 2​ O containing 0.1% TFA.

  • Purify via Preparative RP-HPLC using a C18 column (e.g., Vydac C18, 250 × 21.2 mm). Run a linear gradient of 10% to 40% Acetonitrile (with 0.1% TFA) over 30 minutes.

  • Collect the major peak and verify the mass via MALDI-TOF or ESI-MS (Expected [M+H]+ = 1034.14). Lyophilize to obtain the final [Asu1,6,Arg8]-Vasopressin as a white powder [3].

References

  • Hase, S., Sakakibara, S., et al. "1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties." Journal of the American Chemical Society, 1972. URL:[Link]

  • Fahrenholz, F., et al. "[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors." Journal of Biological Chemistry, 1983. URL:[Link]

  • Peptide Institute, Inc. "[Asu1,6,Arg8]-Vasopressin Product Data." URL:[Link]

Method

Application Note: Advanced Mass Spectrometry Strategies for the Comprehensive Characterization of Argipressin and its Synthetic Analogue Asu(1,6)-Argipressin

Abstract & Introduction Argipressin, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone critical to physiological processes, including the regulation of blood pressure and kidney function. Its therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Argipressin, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone critical to physiological processes, including the regulation of blood pressure and kidney function. Its therapeutic applications are extensive, necessitating rigorous analytical characterization to ensure safety and efficacy. Asu(1,6)-Argipressin is a synthetic analogue where the C-terminal Cys-Pro-Arg-Gly-NH2 sequence is maintained, but the disulfide bridge between cysteine residues at positions 1 and 6 is replaced by a more stable monosulfide bridge derived from aminosuberic acid. This modification enhances stability while aiming to retain biological activity.

The structural complexity of these cyclic peptides, including the critical disulfide or monosulfide bridge, demands advanced analytical techniques for comprehensive characterization. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[1][2] This application note provides a detailed framework and robust protocols for the characterization of Argipressin and Asu(1,6)-Argipressin, aligning with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q6B, which details expectations for the structural characterization of biopharmaceutical products.[3][4][5][6][7] We will delve into methodologies for confirming primary sequence, assessing purity, identifying process-related impurities, and verifying structural integrity using a combination of intact mass analysis and tandem mass spectrometry (MS/MS).

The Central Role of LC-HRMS in Peptide Characterization

The coupling of liquid chromatography with high-resolution mass spectrometry provides a multi-dimensional analytical tool capable of addressing the unique challenges of therapeutic peptides.

  • Expertise & Causality: The choice of LC-HRMS is deliberate. Reversed-phase liquid chromatography (RPLC) offers excellent separation of the target peptide from closely related impurities based on hydrophobicity. This is critical, as impurities arising from synthesis (e.g., deletions, insertions) can have very similar masses but different retention times.[2][8] High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides accurate mass measurements (typically <5 ppm mass error). This high mass accuracy is fundamental for building confidence in the elemental composition of the parent molecule and its fragments, enabling unambiguous identification.[9][10]

  • Trustworthiness through Self-Validation: A robust LC-MS method is inherently self-validating. The retention time provides one dimension of identification, while the accurate mass of the intact peptide provides a second. Tandem mass spectrometry (MS/MS) adds a third, definitive layer by fragmenting the peptide and confirming its amino acid sequence.[11] When all three data points—retention time, accurate intact mass, and sequence-confirming fragments—are consistent with the expected structure, the identification is considered highly trustworthy.

Foundational Principles: Ionization and Fragmentation

Electrospray ionization (ESI) is the preferred ionization technique for peptides like Argipressin as it gently transfers ions from solution to the gas phase, preserving the intact molecule for analysis. Once ionized, the peptide ions can be subjected to fragmentation for sequencing. Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are commonly used techniques where peptide ions are accelerated and collided with an inert gas. This process preferentially cleaves the amide bonds along the peptide backbone, generating a predictable series of b- and y-type fragment ions, which are diagnostic of the amino acid sequence.

General Experimental & Analytical Workflow

The comprehensive characterization of Argipressin and its analogues follows a systematic workflow, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Prep Dissolve Peptide (0.1 mg/mL in 0.1% FA in H2O) LC Reversed-Phase LC Separation Prep->LC MS1 Full Scan HRMS (Intact Mass & Purity) LC->MS1 Elution MS2 Tandem MS (dd-MS²) (Sequence Confirmation) MS1->MS2 Precursor Selection DataProc Software Processing (e.g., BioPharma Finder) MS2->DataProc ID Intact Mass Confirmation (<5 ppm error) DataProc->ID Seq MS/MS Fragment Matching (b- & y-ions) DataProc->Seq Impurity Impurity Profiling DataProc->Impurity G cluster_b cluster_y b1 C b2 Y b1->b2 b3 F b2->b3 b4 Q b3->b4 b5 N b4->b5 b6 C b5->b6 b7 P b6->b7 b8 R b7->b8 y8 C y7 Y y8->y7 y6 F y7->y6 y5 Q y6->y5 y4 N y5->y4 y3 C y4->y3 y2 P y3->y2 y1 R y2->y1 b1_frag->b1 b₁ b2_frag->b2 b₂ y1_frag->y1 y₁ y2_frag->y2 y₂

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Argipressin, Asu(1,6)- Aqueous Solubility

A Troubleshooting Guide for Researchers and Drug Development Professionals Mechanistic Context: The Solubility Challenge Argipressin (Arginine Vasopressin) is a potent cyclic nonapeptide. The Asu(1,6)- modification repre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Mechanistic Context: The Solubility Challenge

Argipressin (Arginine Vasopressin) is a potent cyclic nonapeptide. The Asu(1,6)- modification represents a critical structural engineering step: the native Cys1-Cys6 disulfide bond is replaced by an aminosuberic acid (Asu) dicarba bridge.

The Causality of Precipitation: While this modification vastly improves metabolic stability by preventing disulfide reduction and shuffling, it replaces a polarizable, hydrophilic bond with a highly hydrophobic 8-carbon aliphatic chain. This structural shift alters the peptide's thermodynamic profile, exposing hydrophobic core residues (like Tyr2 and Phe3) to the aqueous environment. Consequently, the peptide undergoes self-association and aggregation to minimize free energy, leading to severe solubility bottlenecks in standard physiological buffers (1[1]).

Troubleshooting Guides & FAQs

Q1: My Argipressin, Asu(1,6)- lyophilized powder precipitates immediately upon reconstitution in PBS (pH 7.4). Why does this happen and how can I fix it?

  • Causality: At physiological pH (7.4), the overall net charge of the peptide may not be sufficient to overcome the strong hydrophobic interactions driven by the Asu(1,6) bridge.

  • Solution: Argipressin contains a highly basic Arginine residue at position 8. By lowering the reconstitution pH to 3.5–4.5, you fully protonate this basic residue and the N-terminus, maximizing electrostatic intermolecular repulsion.

  • Actionable Step: Reconstitute the peptide initially in a dilute acidic vehicle (e.g., 0.1% Acetic Acid or 0.9% Sodium Chloride adjusted to pH 4.0) before slowly buffering up to your assay's required pH. Vasopressin analogs demonstrate excellent chemical stability in these acidic, saline environments (2[2]).

Q2: I need to perform a cell-based assay at pH 7.4. The peptide aggregates as soon as I neutralize the acidic stock. What excipients can prevent this?

  • Causality: Neutralizing the pH removes the electrostatic shielding, allowing the hydrophobic Asu bridges to stack.

  • Solution: L-Arginine (50–300 mM) is a highly effective, biologically compatible aggregation suppressor. The guanidinium group of the free Arginine excipient interacts with the peptide backbone and aromatic side chains, providing a steric and electrostatic shield that prevents peptide-peptide stacking without denaturing the molecule (3[3]).

Q3: Arginine isn't sufficient for my high-concentration formulation (e.g., >5 mg/mL). Are there other solubilizers suitable for hydrophobic cyclic peptides?

  • Causality: At high concentrations, the frequency of molecular collisions overcomes Arginine's shielding capacity.

  • Solution: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for this scenario. The hydrophobic Asu bridge and adjacent aromatic residues are reversibly encapsulated within the lipophilic inner cavity of HP-β-CD. The hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility, effectively masking the peptide's hydrophobicity without altering its covalent structure (4[4]).

Quantitative Data: Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationProsCons
pH Optimization Protonation of basic residues (Arg8) to increase electrostatic repulsion.pH 3.5 – 4.5Simple, no additives required, maintains native peptide activity.Not suitable for physiological cell-based assays (pH 7.4).
L-Arginine Addition Guanidinium group interacts with peptide backbone; prevents hydrophobic stacking.50 – 300 mMExcellent for preventing aggregation during pH neutralization.High osmolarity; may interfere with downstream mass spectrometry.
HP-β-CD Complexation Reversible host-guest encapsulation of the hydrophobic Asu bridge.10 – 20% (w/v)Massive solubility boost; protects against surface adsorption.Complexation equilibrium takes time; potential steric hindrance.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation

Use this protocol when maximum solubility is required for in vivo dosing or high-concentration stock preparation.

  • Vehicle Preparation: Prepare a 15% (w/v) solution of HP-β-CD in sterile water or a dilute acetate buffer (pH 4.0).

  • Peptide Addition: Weigh the required mass of Argipressin, Asu(1,6)-. Gradually add the HP-β-CD vehicle to the lyophilized powder.

  • Complexation: Vortex gently for 30 seconds. Sonicate the mixture in a water bath at room temperature for 10-15 minutes until the suspension becomes optically clear.

  • Equilibration: Stir the solution on a magnetic stirrer at 4°C for 24 hours. Causality: Thermodynamic equilibrium of the host-guest complex is time-dependent; premature use may result in delayed precipitation.

  • Filtration: Pass the solution through a 0.22 µm low-protein-binding PVDF syringe filter to remove uncomplexed micro-aggregates.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at 280 nm (targeting the Tyrosine residue). Compare this to the pre-centrifugation absorbance. A recovery of >95% confirms complete, stable solubilization. If recovery is lower, increase HP-β-CD concentration by 5%.

Protocol B: Arginine-Assisted Solubilization

Use this protocol for in vitro assays requiring physiological pH without the use of bulky cyclodextrins.

  • Buffer Preparation: Prepare your base assay buffer (e.g., 50 mM Phosphate, pH 7.4) supplemented with 150 mM L-Arginine hydrochloride.

  • Reconstitution: Add the Arginine-supplemented buffer directly to the peptide.

  • Agitation: Avoid vigorous vortexing, which induces shear stress and exposes hydrophobic domains to the air-water interface, driving aggregation. Instead, use gentle end-over-end rotation for 30 minutes at room temperature.

  • Self-Validation Step: Monitor the solution's light scattering via a spectrophotometer at 350 nm (a wavelength where the peptide does not absorb light). A baseline absorbance near zero (A350 < 0.05) strictly validates the absence of soluble aggregates.

Decision Workflow Visualization

Workflow Start Argipressin, Asu(1,6)- Insoluble / Aggregated pH Step 1: pH Optimization Adjust to pH 3.5 - 4.5 Start->pH Initial Reconstitution Arg Step 2a: Add Excipient L-Arginine (50-300 mM) pH->Arg If Aggregation Persists at Neutral pH CD Step 2b: Complexation HP-β-CD (10-20% w/v) pH->CD If Highly Hydrophobic (High Conc. Needed) Success Fully Solubilized Peptide Ready for Downstream Assay pH->Success If Sufficiently Soluble Arg->Success Steric Shielding CD->Success Host-Guest Encapsulation

Fig 1: Troubleshooting workflow for solubilizing hydrophobic Asu(1,6)- cyclic peptides.

References

  • Title: Fine-Tuning and Enhancement of pH-Dependent Membrane Permeation of Cyclic Peptides by Utilizing Noncanonical Amino Acids with Extended Side Chains. Source: ACS Publications URL: [Link]

  • Title: Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Source: NIH/PMC URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: MDPI URL: [Link]

  • Title: Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. Source: NIH/PMC URL: [Link]

Sources

Optimization

Technical Support Center: Asu(1,6)-Argipressin Storage &amp; Handling

Welcome to the Technical Support Center for Asu(1,6)-Argipressin (also known as Deamino-dicarba-arginine-vasopressin). As a synthetic analog of arginine vasopressin, this peptide features an aminosuberic acid (Asu) bridg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asu(1,6)-Argipressin (also known as Deamino-dicarba-arginine-vasopressin). As a synthetic analog of arginine vasopressin, this peptide features an aminosuberic acid (Asu) bridge in place of the native Cys1-Cys6 disulfide bond [1]. While this structural modification eliminates disulfide scrambling and confers exceptional resistance to vasopressinases, the peptide remains susceptible to physical loss and specific chemical degradation pathways during storage.

This guide is designed for researchers and drug development professionals to troubleshoot, validate, and optimize the handling of Asu(1,6)-Argipressin.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: If Asu(1,6)-Argipressin lacks a disulfide bond, why does it still degrade in solution? A: While the aminosuberic acid lactam bridge prevents reduction and disulfide exchange [2], the peptide retains susceptible amino acid residues. The primary chemical degradation pathway in aqueous solutions is deamidation , specifically at the Asparagine (Asn5) and Glutamine (Gln4) residues. At neutral to basic pH (e.g., in standard PBS), the side-chain amide group of Asn5 undergoes a nucleophilic attack by the adjacent peptide bond nitrogen, forming a cyclic succinimide intermediate. This intermediate quickly hydrolyzes into a mixture of isoaspartate and aspartate, resulting in a +1 Da mass shift and a loss of biological activity.

Q2: My peptide concentration is dropping over time, but my HPLC/MS shows no degradation peaks. Where is the peptide going? A: You are likely experiencing surface adsorption , a physical degradation pathway. Asu(1,6)-Argipressin contains hydrophobic residues (Tyr2, Phe3) and a highly basic residue (Arg8). At physiological pH, the peptide is positively charged. Standard borosilicate glass and untreated polypropylene tubes possess negatively charged surface sites (silanol and carboxylate groups, respectively). The peptide binds to the container walls via electrostatic and hydrophobic interactions, effectively reducing the titer in the bulk solution without generating chemical degradation products.

Q3: What is the optimal pH for storing reconstituted Asu(1,6)-Argipressin? A: The optimal stability window is pH 4.0 to 4.5 . At this slightly acidic pH, the nucleophilic attack required for deamidation is protonated and inhibited, while the pH is not low enough to trigger acid-catalyzed peptide bond hydrolysis.

Part 2: Troubleshooting Guide

Issue 1: Appearance of +1 Da or +2 Da Peaks on Mass Spectrometry
  • Diagnostic: Chemical deamidation.

  • Root Cause: Storing the peptide in neutral/basic buffers (pH > 6.5) or exposing it to elevated temperatures.

  • Resolution: Reconstitute the lyophilized powder in 0.1% Acetic Acid (pH ~4.0) or a weak citrate buffer (pH 4.5) rather than water or PBS. If your assay requires physiological pH, only neutralize the peptide immediately prior to the experiment.

Issue 2: Peptide Precipitation After Thawing
  • Diagnostic: Aggregation or fibrillation.

  • Root Cause: Repeated freeze-thaw cycles disrupt the hydration shell of the peptide, exposing hydrophobic patches (Tyr2, Phe3) which nucleate beta-sheet rich aggregates.

  • Resolution: Implement a strict single-use aliquot system (see Protocol 1). Never subject the peptide to more than one freeze-thaw cycle.

Issue 3: Unexplained Loss of Bioactivity in Cellular Assays
  • Diagnostic: Oxidation or Adsorption.

  • Root Cause: Oxidation of Tyr2 (+16 Da) due to dissolved oxygen and trace heavy metals, or adsorption to the assay microplate.

  • Resolution: Use low-protein-binding (LoBind) plastics. If the assay permits, include 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 in the working buffer to outcompete the peptide for binding sites on the plastic.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of Asu(1,6)-Argipressin under various conditions.

Table 1: Degradation Kinetics of Asu(1,6)-Argipressin in Aqueous Solution

Buffer ConditionTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
pH 2.0 (0.01M HCl)40°CAcid Hydrolysis~15 days
pH 4.5 (Optimal) 4°C None (Stable) > 2 years
pH 4.540°CDeamidation (Slow)~120 days
pH 7.4 (PBS)37°CDeamidation (Asn5 -> IsoAsp)~5 - 7 days
pH 9.0 (Tris)25°CRapid Deamidation / Hydrolysis< 24 hours

Part 4: Experimental Protocols

Protocol 1: Self-Validating Reconstitution and Aliquoting Workflow

This protocol ensures maximum recovery and establishes a baseline to validate that no aggregation has occurred during solubilization.

Step 1: Equilibration & Centrifugation

  • Remove the lyophilized Asu(1,6)-Argipressin vial from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation.

  • Centrifuge the vial at 10,000 x g for 1 minute to ensure all powder is collected at the bottom.

Step 2: Solubilization 3. Add a calculated volume of 0.1% Acetic Acid in LC-MS grade water to achieve a stock concentration of 1 mg/mL. 4. Cap the vial and gently swirl. Do not vortex , as high shear forces at the air-water interface can induce aggregation. Let it sit for 5 minutes.

Step 3: Validation (Spectrophotometry) 5. Take a 2 µL sample and measure the absorbance at 280 nm using a microvolume spectrophotometer (e.g., NanoDrop). 6. Calculate recovery using the extinction coefficient of Tyrosine ( ϵ280​≈1490M−1cm−1 ). 7. Self-Validation Check: Centrifuge the stock at 15,000 x g for 10 minutes. Measure the A280​ of the supernatant again. A drop in concentration >5% indicates incomplete solubilization or micro-aggregation.

Step 4: Aliquoting & Storage 8. Dispense the validated stock into single-use volumes (e.g., 10 µL) into pre-chilled, low-protein-binding microcentrifuge tubes. 9. Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Part 5: Visualizations

Reconstitution and Storage Workflow

The following diagram illustrates the critical path for handling the peptide to prevent physical and chemical degradation.

ReconstitutionWorkflow start Lyophilized Asu(1,6)-AVP (Store at -20°C) spin Brief Centrifugation (Collect powder at bottom) start->spin buffer Select Acidic Buffer (pH 4.0 - 5.0, e.g., 0.1% AcOH) spin->buffer solubilize Solubilization & Mixing (Gentle swirling, no vortexing) buffer->solubilize aliquot Aliquot into LoBind Tubes (Single-use volumes) solubilize->aliquot freeze Flash Freeze & Store (-80°C for long-term) aliquot->freeze

Caption: Optimal workflow for the reconstitution and storage of Asu(1,6)-Argipressin to maximize stability.

Degradation Pathways of Asu(1,6)-Argipressin

Understanding the environmental triggers for each degradation pathway is critical for troubleshooting assay failures.

DegradationPathway cluster_chemical Chemical Degradation (Aqueous) cluster_physical Physical Degradation intact Intact Asu(1,6)-Argipressin (Stable Lactam Bridge) deamidation Deamidation (Asn5, Gln4) (+1 Da, Succinimide intermediate) intact->deamidation pH > 6.0 hydrolysis Peptide Bond Hydrolysis (Chain Cleavage) intact->hydrolysis pH < 3.0 oxidation Oxidation (Tyr2) (+16 Da) intact->oxidation UV / Light / Metals adsorption Surface Adsorption (Loss of titer in solution) intact->adsorption Glass / Standard Plastics aggregation Fibrillation / Aggregation (Precipitation) intact->aggregation Freeze-Thaw Cycles

Caption: Chemical and physical degradation pathways of Asu(1,6)-Argipressin and their primary triggers.

References

  • Fahrenholz, F., Tóth, G., Crause, P., Eggena, P., & Schwartz, I. L. (1983).[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors. Journal of Biological Chemistry, 258(24), 14861-14867.[Link]

  • Hase, S., Sakakibara, S., Wahrenburg, M., Kirchberger, M., Schwartz, I. L., & Walter, R. (1972). 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties. Journal of the American Chemical Society, 94(10), 3590-3600.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 168160, Argipressin, asu(1,6)-. PubChem.[Link]

Troubleshooting

troubleshooting low yield in argipressin, Asu(1,6)- synthesis

Welcome to the technical support center for the synthesis of Argipressin, Asu(1,6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Argipressin, Asu(1,6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of this important cyclic nonapeptide. As your dedicated scientific resource, this document goes beyond simple protocols to explain the underlying chemistry and rationale for overcoming common challenges, particularly those leading to low yields.

Troubleshooting Guide: Navigating the Nuances of Argipressin, Asu(1,6) Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Q1: My final yield of Argipressin, Asu(1,6) is significantly lower than expected. Where should I begin my investigation?

A low final yield can stem from multiple stages of the synthesis, from initial resin loading to final purification. A systematic approach is crucial for pinpointing the source of the problem.

Initial Diagnostic Workflow:

  • Confirm On-Resin Synthesis: Before proceeding to cleavage, it is essential to confirm that the linear peptide has been successfully assembled on the solid support. A small-scale test cleavage of a few milligrams of resin followed by mass spectrometry (MS) analysis of the crude product will quickly reveal the presence of the desired linear peptide.

  • Analyze the Crude Cleaved Product: After full cleavage, analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and MS. The presence of multiple peaks in the HPLC chromatogram or unexpected masses in the MS spectrum can provide valuable clues about the nature of the problem. Common impurities include truncated sequences, deletion sequences, and products of side reactions.[1][2]

  • Isolate the Problematic Stage: Based on the analysis of the on-resin and cleaved products, you can narrow down the issue to one of the following stages:

    • Solid-Phase Synthesis (Chain Elongation): Characterized by the presence of truncated or deletion sequences in the crude product.

    • On-Resin Cyclization: Indicated by the presence of linear peptide, dimers, or other cyclization byproducts.

    • Cleavage and Deprotection: Suggested by incomplete removal of protecting groups or the formation of cleavage-related artifacts.

    • Purification: Low recovery after HPLC purification points to issues with the purification protocol itself.

start Low Final Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage crude_analysis Analyze Crude Product (HPLC/MS) test_cleavage->crude_analysis synthesis_issue Synthesis Issue (Truncation/Deletion) crude_analysis->synthesis_issue cyclization_issue Cyclization Issue (Linear Peptide/Dimers) crude_analysis->cyclization_issue cleavage_issue Cleavage/Deprotection Issue crude_analysis->cleavage_issue purification_issue Purification Issue (Low Recovery) crude_analysis->purification_issue

Caption: Initial diagnostic workflow for low yield in Argipressin synthesis.

Q2: My MS analysis of the crude product shows significant amounts of truncated and/or deletion sequences. What are the likely causes and how can I prevent this?

The presence of truncated (shorter than the desired peptide) or deletion (missing one or more amino acids) sequences points to inefficiencies during the solid-phase synthesis steps.

Potential Causes and Solutions:

Problem Cause Solution
Truncated Sequences Incomplete Fmoc Deprotection: The N-terminal Fmoc protecting group is not fully removed, preventing the next amino acid from coupling.Extend the deprotection time or use a stronger deprotection solution (e.g., 20-25% piperidine in DMF). For sterically hindered amino acids, a double deprotection step may be necessary.
Peptide Aggregation: The growing peptide chain folds on itself, making the N-terminus inaccessible.Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like LiCl to the coupling and deprotection solutions. Incorporating a pseudo-proline dipeptide can also disrupt aggregation.
Deletion Sequences Inefficient Coupling: The activated amino acid does not couple completely to the free N-terminus of the growing peptide chain.Increase the coupling time and/or use a more potent coupling reagent like HATU or HCTU. For difficult couplings, such as those involving sterically hindered amino acids (e.g., Pro, Val) or coupling to a proline residue, a double coupling strategy is recommended.
Poor Resin Swelling: The resin does not swell adequately, limiting the accessibility of the reactive sites.Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF, NMP) before starting the synthesis.

Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete coupling.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Procedure:

    • Take a small sample of resin beads (1-2 mg) and wash thoroughly with DMF.

    • Add 2-3 drops of each solution (A, B, and C) to the resin beads.

    • Heat at 100°C for 5 minutes.

    • Observe the color of the beads. Blue beads indicate the presence of free primary amines (incomplete coupling).

Q3: I am observing a significant amount of the linear peptide and/or dimers after the on-resin cyclization step. How can I improve the efficiency of the disulfide bond formation?

The formation of the intramolecular disulfide bridge between Cys(1) and Asu(6) is a critical step in the synthesis of Argipressin, Asu(1,6). Low cyclization efficiency can lead to a mixture of products that are difficult to separate.

Key Considerations for Efficient On-Resin Cyclization:

  • Orthogonal Protection Strategy: The choice of protecting groups for the cysteine and aminosuberic acid residues is crucial for selective disulfide bond formation. A common and effective strategy is to use an acid-labile protecting group for one thiol (e.g., Trityl (Trt)) and a different, orthogonally removable group for the other (e.g., Acetamidomethyl (Acm)). This allows for selective deprotection and directed disulfide bond formation.[3][4]

  • Oxidizing Agent: The choice of oxidizing agent and reaction conditions will significantly impact the cyclization efficiency. Common oxidizing agents for on-resin disulfide bond formation include:

    • Iodine (I₂): A relatively strong oxidizing agent that can lead to over-oxidation if not carefully controlled.

    • Thallium(III) trifluoroacetate (Tl(TFA)₃): A milder and more selective oxidizing agent.

    • Potassium ferricyanide (K₃[Fe(CN)₆]): Effective in aqueous buffer systems.

  • Reaction Conditions:

    • Solvent: The reaction is typically carried out in a solvent that promotes good swelling of the resin and solubilizes the peptide, such as DMF or a mixture of DMF and water.

    • pH: The optimal pH for disulfide bond formation is typically between 7 and 8.

    • Concentration: While on-resin synthesis provides a "pseudo-dilution" effect that favors intramolecular reactions, it is still important to control the concentration of the oxidizing agent to minimize intermolecular side reactions.[5][6]

start Linear Peptide on Resin (Cys(Trt)-...-Asu(Acm)) deprotect_trt Selective Deprotection of Trt (e.g., mild acid) start->deprotect_trt deprotect_acm Selective Deprotection of Acm (e.g., Iodine) deprotect_trt->deprotect_acm oxidation On-Resin Oxidation (e.g., Tl(TFA)3) deprotect_acm->oxidation cyclic_peptide Cyclic Argipressin, Asu(1,6) on Resin oxidation->cyclic_peptide

Caption: Orthogonal strategy for on-resin cyclization of Argipressin, Asu(1,6).

Q4: My crude HPLC profile after cleavage shows several closely eluting peaks around the main product. What are the likely side reactions, and how can I minimize them?

The presence of closely eluting impurities often indicates the formation of side products during the synthesis, cyclization, or cleavage steps. For Argipressin, several side reactions are particularly common.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategy
Aspartimide Formation The side chain of asparagine (Asn) can cyclize with the backbone amide to form a succinimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[7][8]Use a protecting group on the asparagine side chain, such as Trityl (Trt). The use of HOBt as an additive during coupling can also suppress this side reaction.
Deamidation The side chains of asparagine and glutamine can be hydrolyzed to aspartic acid and glutamic acid, respectively, under acidic or basic conditions.[9]Minimize exposure to harsh acidic or basic conditions. Use a milder cleavage cocktail if possible.
Oxidation of Methionine (if present) The thioether side chain of methionine is susceptible to oxidation to the sulfoxide or sulfone, especially during cleavage with strong acids.Add a scavenger such as dithiothreitol (DTT) to the cleavage cocktail.
Racemization The stereochemistry of amino acids can be compromised during activation and coupling, leading to the formation of diastereomers.Use a coupling reagent known for low racemization, such as HATU, and avoid prolonged activation times.

Experimental Protocol: Cleavage Cocktail for Argipressin, Asu(1,6)

A well-formulated cleavage cocktail is essential for efficient removal of the peptide from the resin and all protecting groups while minimizing side reactions.

  • Reagent K: A robust and widely used cleavage cocktail.

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Swell the dried peptide-resin in the cleavage cocktail (typically 10 mL per gram of resin).

    • Stir at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the recommended resin for the solid-phase synthesis of Argipressin, Asu(1,6)?

For the synthesis of a peptide amide like Argipressin, a Rink Amide resin is a suitable choice. This resin allows for the direct cleavage of the peptide as a C-terminal amide.

Q: How can I best purify the crude Argipressin, Asu(1,6)?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[10][11]

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is commonly employed.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

Troubleshooting HPLC Purification:

Problem Possible Cause Solution
Poor Resolution Inappropriate Gradient: The gradient may be too steep, causing co-elution of impurities.Optimize the gradient to be shallower around the elution time of the target peptide.
Column Overloading: Too much crude peptide is loaded onto the column.Reduce the amount of peptide loaded per injection.
Peak Tailing Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column.Ensure the mobile phase contains an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA).
Low Recovery Peptide Precipitation: The peptide may be precipitating on the column or in the tubing.Ensure the peptide is fully dissolved in the initial mobile phase before injection.
Irreversible Adsorption: The peptide may be irreversibly binding to the column.Try a different column chemistry or a different mobile phase modifier.

Q: What are the expected masses for the linear and cyclic forms of Argipressin, Asu(1,6)?

The exact mass will depend on the protecting groups used during synthesis. However, after cleavage and deprotection, the monoisotopic mass of the linear, reduced form of Argipressin, Asu(1,6) is approximately 1084.42 Da. The cyclic form will have a mass that is 2 Da less (due to the formation of the disulfide bond), approximately 1082.40 Da. It is crucial to confirm the identity of your product using high-resolution mass spectrometry.[1][2]

References

  • Wu, P., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. [Link]

  • Albericio, F., & Bofill, J. M. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. International Journal of Peptide and Protein Research, 35(3), 284-286. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. (2012). PMC. [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

  • Fmoc-Asp(OtBu)-OH. (n.d.). Aapptec Peptides. [Link]

  • Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. (2025). RSC Publishing. [Link]

  • Separation of Argipressin on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Process for the manufacture of peptides. (2013).
  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). MDPI. [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2015). LCGC North America. [Link]

  • Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. (2020). PubMed. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2017). PMC. [Link]

  • On-resin peptide cyclization. (2006).
  • Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. [Link]

  • Supporting Information. (n.d.). RSC Publishing. [Link]

  • Peptide Purification. (n.d.). AAPPTEC. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. [Link]

  • Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. (2020). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Optimization

optimizing receptor binding assay conditions for argipressin, Asu(1,6)-

Welcome to the Technical Support Center for optimizing receptor binding assays using Asu(1,6)-argipressin (also known as deamino-carba-arginine vasopressin). As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing receptor binding assays using Asu(1,6)-argipressin (also known as deamino-carba-arginine vasopressin). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, self-validating protocols, and advanced troubleshooting strategies for characterizing this highly stable vasopressin analog.

Section 1: Assay Design & Buffer Optimization (FAQs)

Q: Why use Asu(1,6)-argipressin instead of endogenous Arginine Vasopressin (AVP) in binding assays? A: Endogenous AVP contains a disulfide bridge between Cys1 and Cys6, which is highly susceptible to reduction and proteolytic degradation in biological matrices. Asu(1,6)-argipressin replaces this disulfide bond with an isosteric aminosuberic acid (Asu) bridge, forming a chemically stable dicarba analog. This structural modification preserves the bioactive conformation required for high-affinity G protein-coupled receptor (GPCR) binding (apparent Kd = 8.5 x 10⁻⁹ M for V2 receptors) while eliminating disulfide scrambling, making it an ideal tool compound for prolonged in vitro assays and receptor isolation[1].

Q: What is the mechanistic role of Mg²⁺ in the binding buffer? A: Vasopressin receptors (V1a, V1b, V2) are GPCRs. Agonist binding to GPCRs is strongly and allosterically modulated by divalent cations. The inclusion of 5 mM MgCl₂ in the assay buffer stabilizes the ternary complex (Agonist-Receptor-G protein) by interacting with the intracellular loops of the receptor and the G protein, shifting the receptor population into a high-affinity state[2]. Omission of Mg²⁺ will artificially lower the measured affinity and reduce the specific binding window.

Q: Why is Bovine Serum Albumin (BSA) critical, and how does it affect non-specific binding (NSB)? A: Peptides like Asu(1,6)-argipressin are highly hydrophobic and readily adhere to plastic tubes, pipette tips, and glass fiber filters. Adding 0.1% to 0.2% BSA acts as a carrier protein, coating these surfaces and preventing ligand depletion due to non-specific adsorption[2]. However, excessive BSA (>0.5%) can sequester the ligand in solution, artificially reducing the effective free concentration.

Section 2: Self-Validating Experimental Methodology

To ensure data integrity, every binding assay must act as a self-validating system. The following filtration-based radioligand binding protocol incorporates internal quality controls to verify thermodynamic equilibrium and prevent ligand depletion.

Protocol: Equilibrium Radioligand Binding Assay

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 1 µM Aprotinin, and 1 mM PMSF[2]. Causality: Protease inhibitors prevent receptor degradation during incubation, while Tris-HCl maintains physiological pH.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.2% BSA (Ice-cold)[2].

  • Filter Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature[2]. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged argipressin analog.

Step 2: Assay Assembly (96-well format)

  • Add 50 µL of Assay Buffer (for Total Binding) OR 10 µM unlabeled Asu(1,6)-argipressin (for Non-Specific Binding)[2].

  • Add 50 µL of radioligand (e.g., [³H]-AVP or labeled Asu-analog) at varying concentrations.

  • Add 100 µL of membrane preparation (e.g., 20 µg of CHO-V2R or rat kidney membrane protein) to initiate the reaction[2].

Step 3: Incubation & Equilibrium

  • Incubate the microplate at 25°C for 60 minutes[2].

  • Self-Validation Check: Steady-state equilibrium must be reached for accurate Kd and Bmax calculations. At lower radioligand concentrations (e.g., 1/10th of the estimated Kd), equilibrium takes longer to achieve. Ensure incubation time is sufficient for the lowest concentrations[3].

Step 4: Separation & Detection

  • Rapidly filter the reaction mixture through the PEI-soaked GF/C filters using a vacuum manifold.

  • Wash filters three times with 1 mL of ice-cold Wash Buffer. Causality: Ice-cold buffer thermodynamically slows the dissociation rate ( koff​ ) of the bound ligand during the washing step, preserving the specific signal.

  • Dry filters, add scintillation cocktail, and quantify bound radioactivity.

Section 3: Data Interpretation & Troubleshooting

Quantitative Binding Parameters

The table below summarizes the expected quantitative parameters and validation thresholds for a successful vasopressin receptor binding assay.

ParameterV1a ReceptorV2 ReceptorMechanistic Causality / Assay Rule
Kd (Asu(1,6)-AVP) ~60 - 80 nM~8.5 nMAsu(1,6)-AVP exhibits high affinity for V2R, similar to wild-type AVP, while acting on PI turnover via V1[1][4].
Bmax 100 - 300 fmol/mg200 - 500 fmol/mgHighly dependent on the expression system (native tissue vs. recombinant CHO cells)[2].
Optimal Incubation 60 min @ 25°C60 min @ 25°CRequired to reach thermodynamic equilibrium without inducing receptor degradation[2].
Max Ligand Depletion < 10%< 10%Critical: Bound radioligand must be <10% of total added to prevent violating the law of mass action[3].
Troubleshooting Guide
SymptomMechanistic CauseCorrective Action
High Non-Specific Binding (NSB) (>30% of total)Highly hydrophobic ligand adhering to filters or plasticware.Ensure GF/C filters are pre-soaked in 0.3% PEI for at least 1 hour. Use low-bind plastics. Verify 0.2% BSA is present in the wash buffer[2][3].
Low Specific Signal (Low Bmax)Receptor degradation or uncoupled G-proteins.Add fresh protease inhibitors (PMSF, Aprotinin) during membrane prep. Ensure 5 mM MgCl₂ is present to stabilize the high-affinity G-protein coupled state[2].
Non-Sigmoidal Saturation Curve Ligand depletion (>10% of total added radioligand is bound).Decrease membrane protein concentration (e.g., from 20 µg to 5 µg per well) or increase the reaction volume to maintain a large pool of free ligand[2][3].

Section 4: Visualizing Workflows & Signaling Pathways

Understanding the downstream signaling pathways is crucial when correlating your binding data (Kd) with functional assay data (EC50). Asu(1,6)-argipressin activates both V1 receptors (stimulating phosphatidic acid-phosphatidylinositol turnover) and V2 receptors (cAMP generation)[4][5].

Signaling_Pathway cluster_V1 V1 Receptor Pathway cluster_V2 V2 Receptor Pathway Ligand Asu(1,6)-argipressin V1R V1 Receptor Ligand->V1R V2R V2 Receptor Ligand->V2R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP AQP2 Aquaporin-2 Translocation cAMP->AQP2

Figure 1: Differential GPCR signaling pathways activated by Asu(1,6)-argipressin at V1 and V2 receptors.

Assay_Workflow Prep Membrane Preparation Incubate Incubation (Receptor + Ligand) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/C) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax) Count->Analyze

Figure 2: Standardized workflow for filtration-based radioligand binding assays.

References

  • [1] Fahrenholz F, et al. [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors. Journal of Biological Chemistry.[Link]

  • [4] Raymond V, et al. Vasopressin rapidly stimulates phosphatidic acid-phosphatidylinositol turnover in rat anterior pituitary cells. FEBS Letters.[Link]

  • [5] Erdélyi LS, et al. Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. PMC.[Link]

  • [2] Tyagi MG. Vasopressin hormone receptor density and gene expression in lithium induced polyuria rats. International Journal of Applied Biology and Pharmaceutical Technology (Fortune Journals). [Link]

  • [3] Auld DS, et al. Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI Bookshelf.[Link]

Sources

Troubleshooting

Technical Support Center: Argipressin, Asu(1,6)- In Vitro Assay Preparation

Introduction Welcome to the Technical Support Center for Argipressin, Asu(1,6)- (CAS: 24057-83-8), also known as Deamino-dicarba-[Arg8]-vasopressin. This guide is engineered for scientists and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Argipressin, Asu(1,6)- (CAS: 24057-83-8), also known as Deamino-dicarba-[Arg8]-vasopressin. This guide is engineered for scientists and drug development professionals requiring high-fidelity in vitro assay data.

Argipressin, Asu(1,6)- is a synthetic vasopressin analog where the native reducible Cys1-Cys6 disulfide bond is replaced by a[1]. This structural modification prevents disulfide scrambling and enzymatic degradation, making it an exceptional tool for interrogating vasopressin receptor pharmacology. However, its specific physicochemical properties demand rigorous reconstitution protocols to prevent aggregation, ensure accurate dosing, and maintain a self-validating experimental system.

Section 1: Physicochemical Properties & Solubility Metrics

To build a robust experimental workflow, one must first understand the molecular characteristics driving the peptide's behavior in solution.

PropertyValueCausality / Impact on Assay
Molecular Weight 1033.1 g/mol Critical for precise molarity calculations (1 mg = 0.968 µmol).
Net Charge (pH 7.0) +1 (Basic)Dictates the need for acidic dissolution (e.g., 0.1 M Acetic Acid) to ensure complete protonation and electrostatic repulsion[2].
Bridge Structure Aminosuberic Acid (Asu)Renders the peptide stable in reducing environments (e.g., cell lysates with DTT) and prevents spontaneous dimerization[1].
Hydrophobicity ModerateNecessitates the use of carrier proteins (0.1% BSA) in working dilutions to prevent non-specific adsorption to plastic microplates.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is 0.1 M Acetic Acid recommended over PBS for the primary stock solution? A: Argipressin, Asu(1,6)- is a basic peptide due to the presence of an Arginine residue at position 8. According to, basic peptides should be dissolved in mildly acidic conditions[2]. Using 0.1 M Acetic Acid (pH ~3.0). This maximizes electrostatic repulsion between the peptide monomers, preventing hydrophobic collapse and aggregation. Conversely, dissolving directly in PBS (pH 7.4) neutralizes this charge and introduces high salt concentrations, which can salt-out the peptide and cause irreversible precipitation.

Q: My peptide solution appears slightly turbid. Can I use DMSO to force dissolution? A: Yes, but with strict limitations. For in vitro cell-based assays (e.g., GPCR calcium mobilization), DMSO concentrations exceeding 0.1% can induce cytotoxicity or artificially alter membrane fluidity, skewing receptor pharmacology. If turbidity persists in 0.1 M Acetic Acid, you may add trace amounts of DMSO (maximum 1% of the total stock volume) and vortex gently[2]. The protocol is self-validating: a completely clear, colorless solution confirms that the peptide is fully solvated and ready for accurate serial dilution.

Q: Why am I seeing a sudden drop in potency (rightward shift in EC50) during my dose-response assays? A: This is almost always caused by "tube stickiness." Peptides readily adsorb to the hydrophobic surfaces of polystyrene or polypropylene tubes and microplates. When you perform serial dilutions in plain buffer, a significant percentage of the peptide is lost to the plastic, meaning the actual concentration reaching the cells is much lower than calculated. To prevent this, always use low-bind microcentrifuge tubes and ensure your assay buffer contains a carrier protein, such as 0.1% Bovine Serum Albumin (BSA).

Section 3: Step-by-Step Methodology for Reconstitution

This protocol ensures the generation of a stable 1 mM stock solution for downstream V1a/V2 receptor assays.

Step 1: Thermal Equilibration Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the peptide powder, causing rapid hydrolysis and inaccurate weighing.

Step 2: Stock Solubilization (1 mM) For a 1 mg vial of Argipressin, Asu(1,6)- (MW 1033.1 g/mol ), add exactly 968 µL of sterile-filtered 0.1 M Acetic Acid. Causality: This establishes a 1 mM stock. The acidic environment ensures immediate protonation of the Arg8 residue, driving rapid solvation.

Step 3: Agitation and Visual Validation Cap the vial and vortex gently for 10-15 seconds. Do not sonicate. Causality: Sonication can cause cavitation-induced thermal damage to the peptide backbone. Visually inspect the solution against a light source; it must be completely clear and colorless to validate complete dissolution.

Step 4: Aliquoting and Storage Divide the 1 mM stock into 20 µL single-use aliquots using low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C. Causality: Peptides degrade rapidly upon repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the Asu(1,6)- bridge for up to 6 months.

Step 5: Working Dilution Preparation On the day of the experiment, thaw one aliquot on ice. Immediately dilute the stock into your chosen assay buffer (e.g., HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4) to achieve your highest working concentration (typically 10 µM).

Workflow A Lyophilized Peptide Argipressin, Asu(1,6)- B Equilibrate to RT (Desiccator) A->B C Add 0.1 M Acetic Acid (Target: 1 mM Stock) B->C D Vortex Gently Check Clarity C->D E Clear Solution? D->E F Add Trace DMSO (<1% final) E->F No G Aliquot into Low-Bind Tubes E->G Yes F->G H Store at -80°C (Avoid Freeze-Thaw) G->H I Dilute in Assay Buffer (with 0.1% BSA) H->I

Reconstitution and storage workflow for Argipressin, Asu(1,6)-.

Section 4: Troubleshooting Guide

Observation / IssueRoot Cause AnalysisCorrective Action
Solution remains cloudy after adding 0.1 M Acetic Acid. Hydrophobic aggregation overriding electrostatic repulsion.Add 10% Acetic Acid dropwise. If unresolved, add <1% DMSO and vortex gently[2].
High well-to-well variability in microplate assays. Peptide adsorption to the plastic walls of the assay plate.Switch to non-binding surface (NBS) microplates and ensure assay buffer contains 0.1% BSA.
Loss of receptor activation (reduced Emax) over time. Peptide degradation from repeated freeze-thaw cycles or neutral pH storage.Discard the current stock. Prepare a fresh stock in 0.1 M Acetic Acid and mandate single-use aliquots.

Section 5: In Vitro Assay Signaling Pathways

Argipressin, Asu(1,6)- acts as a potent agonist at vasopressin receptors. Understanding the for selecting the correct in vitro assay readout[3].

  • V1a Receptors: Couple primarily to Gq proteins, activating Phospholipase C (PLC) to generate IP3, leading to intracellular calcium mobilization. This is typically measured using fluorescent calcium dyes (e.g., FLIPR assays).

  • V2 Receptors: Couple to Gs proteins, activating Adenylyl Cyclase (AC) to produce cyclic AMP (cAMP). This is quantified using HTRF or ELISA-based cAMP detection kits.

Pathway cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway Ligand Argipressin, Asu(1,6)- V1a V1a Receptor Ligand->V1a V2 V2 Receptor Ligand->V2 Gq Gq Protein V1a->Gq PLC PLC-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ (FLIPR Assay) IP3->Ca Gs Gs Protein V2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production (HTRF/ELISA) AC->cAMP

In vitro signaling pathways of Argipressin, Asu(1,6)- via V1a and V2 receptors.

References

  • Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment. National Institutes of Health (NIH). URL:[Link]

  • Vasopressin (Argipressin) Mechanism of Action. Safer Care Victoria. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of Argipressin and Asu(1,6)-Arginine Vasopressin

For researchers, scientists, and drug development professionals working with vasopressin and its analogs, understanding the stability of these peptides is paramount to ensuring experimental reproducibility and therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with vasopressin and its analogs, understanding the stability of these peptides is paramount to ensuring experimental reproducibility and therapeutic efficacy. This guide provides an in-depth comparison of the stability of native argipressin (Arginine Vasopressin, AVP) and its synthetic analog, Asu(1,6)-arginine vasopressin. We will explore the inherent structural liabilities of argipressin and elucidate how the chemical modifications in Asu(1,6)-arginine vasopressin confer enhanced stability, supported by established biochemical principles and experimental methodologies.

Introduction to Argipressin and its Synthetic Analog

Argipressin, a nonapeptide hormone, plays a crucial role in regulating water reabsorption in the kidneys and blood pressure. Its structure is characterized by a six-amino-acid ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, with a three-amino-acid tail. However, the clinical and research applications of argipressin are often hampered by its inherent instability.

To address these stability issues, synthetic analogs have been developed. Among these, Asu(1,6)-arginine vasopressin stands out. In this analog, the disulfide bridge is replaced by a more stable carba bridge, specifically an aminosuberic acid residue linking positions 1 and 6. This modification, often referred to as a "deamino-dicarba" substitution, significantly alters the molecule's susceptibility to degradation.

The Achilles' Heel of Argipressin: Inherent Instabilities

The primary sources of argipressin's instability are its disulfide bond and its susceptibility to enzymatic cleavage.

Disulfide Bond Instability

The disulfide bond in argipressin is a key structural feature, but it is also a point of vulnerability. It can be cleaved under reducing conditions, leading to a loss of the cyclic structure essential for its biological activity. This reduction can occur in biological environments, contributing to the hormone's short half-life. Disulfide bond engineering is a common strategy to improve the metabolic stability of such peptides.

Enzymatic Degradation

Argipressin is rapidly degraded by peptidases in the body, which contributes to its short plasma half-life of 10-20 minutes. The peptide is susceptible to cleavage at multiple sites, particularly in the gastrointestinal tract, which is a major barrier to oral delivery.

The Structural Advantage of Asu(1,6)-Arginine Vasopressin

The substitution of the disulfide bond with an aminosuberic acid bridge in Asu(1,6)-arginine vasopressin directly addresses the primary stability limitations of the native hormone.

Enhanced Resistance to Reduction

The carba bridge in Asu(1,6)-arginine vasopressin is a covalent carbon-carbon bond, which is not susceptible to reduction under physiological conditions. This makes the cyclic structure of the analog significantly more robust compared to the disulfide-bridged native hormone.

Increased Enzymatic Stability

The replacement of the disulfide bond with a carba bridge can also confer resistance to enzymatic degradation. Studies on other deamino-carba vasopressin analogs have shown that they are more resistant to enzymatic systems. This increased stability is attributed to the altered conformation of the peptide ring, which may hinder the access of peptidases to their cleavage sites.

Comparative Stability: A Data-Driven Perspective

Stability ParameterArgipressin (Arginine Vasopressin)Asu(1,6)-Arginine VasopressinRationale for Difference
Susceptibility to Reduction HighLowThe disulfide bond in argipressin is readily reduced, while the carba bridge in the analog is not.
Enzymatic Degradation HighLow to ModerateThe altered ring structure of the analog is expected to confer resistance to peptidases.
Half-life in Plasma Short (10-20 minutes)Expected to be significantly longerIncreased resistance to enzymatic degradation leads to a longer circulation time.
Stability in GI Tract LowExpected to be higherReduced susceptibility to digestive enzymes.

Experimental Protocols for Comparative Stability Assessment

To empirically validate the superior stability of Asu(1,6)-arginine vasopressin, a forced degradation study can be conducted. This involves subjecting both peptides to a variety of stress conditions and monitoring their degradation over time using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Forced Degradation Study Protocol

Objective: To compare the degradation profiles of argipressin and Asu(1,6)-arginine vasopressin under various stress conditions.

Materials:

  • Argipressin reference standard

  • Asu(1,6)-arginine vasopressin reference standard

  • HPLC-grade water, acetonitrile, and formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and a mass spectrometer detector

Methodology:

  • Sample Preparation: Prepare stock solutions of both peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions: Aliquot the stock solutions and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H2O2 and incubate at room temperature.

    • Thermal Stress: Incubate at 60°C.

    • Photostability: Expose to UV light (254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by reverse-phase HPLC-MS.

    • Monitor the decrease in the peak area of the parent peptide and the appearance of degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining peptide at each time point.

    • Determine the degradation rate constants and half-lives for each peptide under each stress condition.

This experimental design allows for a direct and quantitative comparison of the stability of the two molecules.

Visualizing the Structural Differences and Degradation Pathways

To better understand the structural basis for the stability differences, the following diagrams illustrate the molecular structures and a conceptual workflow for their comparative analysis.

cluster_argipressin Argipressin Structure cluster_asu_vasopressin Asu(1,6)-Arginine Vasopressin Structure Argipressin Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 Disulfide Disulfide Bond (S-S) (Susceptible to Reduction) Argipressin->Disulfide Vulnerable Site Asu_Vasopressin Asu-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 Carba Carba Bridge (C-C) (Stable) Asu_Vasopressin->Carba Stabilizing Modification cluster_workflow Forced Degradation Workflow Start Prepare Peptide Solutions (Argipressin & Asu(1,6)-AVP) Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis Analyze by HPLC-MS Sampling->Analysis Data Compare Degradation Rates and Identify Degradants Analysis->Data

Caption: Experimental workflow for the comparative stability analysis of Argipressin and its analog.

Synthesis of Asu(1,6)-Arginine Vasopressin: A Brief Overview

The synthesis of Asu(1,6)-arginine vasopressin is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Representative Solid-Phase Synthesis Protocol
  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to generate the C-terminal amide.

  • First Amino Acid Coupling: Couple the first protected amino acid (Fmoc-Gly-OH) to the resin.

  • Deprotection and Coupling Cycles: Perform iterative cycles of:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Coupling: Addition of the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/DIEA).

  • Incorporation of Aminosuberic Acid: Incorporate the protected aminosuberic acid derivative at the appropriate position.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Cyclization: Perform an intramolecular cyclization reaction to form the lactam bridge between the amino group of the N-terminal amino acid and the side-chain carboxyl group of the aminosuberic acid.

  • Purification and Characterization: Purify the crude peptide by preparative reverse-phase HPLC and characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

This synthetic strategy allows for the efficient and controlled production of the stable vasopressin analog.

Conclusion and Future Perspectives

The replacement of the labile disulfide bond with a stable aminosuberic acid bridge in Asu(1,6)-arginine vasopressin represents a significant advancement in the design of robust vasopressin analogs. This chemical modification is expected to confer superior stability against both reductive cleavage and enzymatic degradation, leading to a longer in vivo half-life and improved pharmacokinetic properties. For researchers and drug developers, the enhanced stability of Asu(1,6)-arginine vasopressin offers the potential for more reliable experimental outcomes and the development of more effective therapeutics with improved dosing regimens. Further head-to-head stability studies employing forced degradation protocols will be invaluable in precisely quantifying the stability advantages of this promising analog.

References

Comparative

Comparative Activation of V1a and V2 Receptors by [Asu1,6]-Argipressin vs. Native Arginine Vasopressin and dDAVP

Introduction: The Pharmacological Rationale for Carba-Analogs Arginine vasopressin (AVP) regulates critical physiological functions—primarily vascular tone and water homeostasis—via the V1a and V2 G-protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Rationale for Carba-Analogs

Arginine vasopressin (AVP) regulates critical physiological functions—primarily vascular tone and water homeostasis—via the V1a and V2 G-protein-coupled receptors (GPCRs). However, the therapeutic utility of native AVP is limited by its short plasma half-life, largely due to the susceptibility of its Cys1-Cys6 disulfide bridge to endogenous oxidoreductases and thiol-disulfide exchange.

To overcome this, structural biologists developed [Asu1,6]-Argipressin (also known as AsuAVP or deamino-dicarba-AVP). By replacing the labile disulfide bond with a stable aminosuberic acid (Asu) C–C bridge, researchers created a "carba-analog" that resists enzymatic degradation while perfectly preserving the bioactive macrocyclic conformation required for receptor docking 1. Unlike the widely used synthetic analog desmopressin (dDAVP), which is engineered for extreme V2 selectivity, [Asu1,6]-Argipressin retains potent agonist activity at both V1a and V2 receptors 2.

Mechanistic Divergence: V1a vs. V2 Signaling Pathways

The pharmacological profile of[Asu1,6]-Argipressin is defined by its dual-activation capabilities. Binding to the V1a receptor triggers a Gq-coupled cascade, activating Phospholipase C (PLC) to generate IP3, which subsequently releases intracellular calcium (Ca²⁺) to induce vasoconstriction. Conversely, binding to the V2 receptor initiates a Gs-coupled pathway, activating Adenylyl Cyclase (AC) to produce cAMP. This activates Protein Kinase A (PKA), driving the apical membrane translocation of Aquaporin-2 (AQP2) water channels to promote antidiuresis 3.

Signaling Ligand [Asu1,6]-Argipressin V1aR V1a Receptor (Gq-coupled) Ligand->V1aR V2R V2 Receptor (Gs-coupled) Ligand->V2R PLC Phospholipase C V1aR->PLC AC Adenylyl Cyclase V2R->AC IP3 IP3 / DAG PLC->IP3 cAMP cAMP AC->cAMP Ca2 Intracellular Ca2+ IP3->Ca2 PKA Protein Kinase A cAMP->PKA Response1 Vasoconstriction Ca2->Response1 Response2 AQP2 Translocation PKA->Response2

Diagram 1: Divergent signaling pathways of V1a and V2 receptors activated by [Asu1,6]-Argipressin.

Comparative Pharmacodynamics & Mutant Receptor Rescue

A critical application of [Asu1,6]-Argipressin lies in its ability to rescue signaling in mutant GPCRs. In Nephrogenic Diabetes Insipidus (NDI), loss-of-function mutations in the V2R (such as the N321K missense mutation) alter the receptor's conformational landscape. While the highly selective dDAVP completely fails to activate the N321K-V2R, [Asu1,6]-Argipressin and native AVP retain partial efficacy, capable of driving cAMP generation despite the structural defect [[4]](.

Quantitative Potency Comparison

Data summarizes the negative logarithm of the half-maximal effective concentration (pEC50) for cAMP generation in HEK293 cells.

LigandTarget Receptor ProfilepEC50 (Wild-Type V2R)pEC50 (Mutant N321K-V2R)V1aR Agonist Activity
Arginine Vasopressin (AVP) V1a, V1b, V210.46 ± 0.046.49 ± 0.07High
Desmopressin (dDAVP) V2 (Highly Selective)9.23 ± 0.07No Detectable ResponseVery Low
[Asu1,6]-Argipressin V1a, V1b, V2~10.46 (Similar to AVP)Partial Activity RetainedHigh

Self-Validating Experimental Methodologies

To accurately profile these ligands, researchers must employ assays that preserve physiological intracellular kinetics. Below are the gold-standard protocols for isolating V2 and V1a activation.

Protocol A: Real-Time BRET Assay for V2R cAMP Kinetics

Causality & Experimental Rationale: Traditional endpoint cAMP assays (like ELISA) require the addition of phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation. This artificially saturates the intracellular cAMP pool, masking the natural desensitization and β-arrestin-mediated internalization kinetics of the V2 receptor. Utilizing an Epac-based Bioluminescence Resonance Energy Transfer (BRET) biosensor allows continuous, real-time monitoring of cAMP flux in living cells, creating a self-validating system that captures the true physiological kinetic profile of receptor activation 5.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the target receptor (WT-V2R or N321K-V2R) and the Epac-BRET cAMP sensor.

  • Expression: Incubate the cells for 24 hours at 37°C in 5% CO₂ to allow for adequate protein translation and membrane localization.

  • Substrate Loading: Wash the cells with PBS and resuspend in a physiological assay buffer containing 5 µM Coelenterazine h (the luciferase substrate). Incubate for 10 minutes in the dark.

  • Baseline Establishment: Measure the baseline BRET ratio (emission at 530 nm divided by emission at 480 nm) using a microplate reader to control for background drift.

  • Ligand Stimulation: Inject [Asu1,6]-Argipressin at varying concentrations (10⁻¹² to 10⁻⁵ M).

  • Kinetic Recording: Record the BRET signal continuously for 30 minutes to capture peak cAMP generation and subsequent decay, allowing for precise pEC50 calculation.

Workflow Step1 Transfect HEK293 (V2R + Epac-BRET) Step2 Incubate 24h (Protein Expression) Step1->Step2 Step3 Add Substrate (Coelenterazine h) Step2->Step3 Step4 Stimulate with [Asu1,6]-AVP Step3->Step4 Step5 Measure BRET Ratio (Real-time cAMP) Step4->Step5

Diagram 2: Real-time BRET assay workflow for quantifying V2 receptor cAMP kinetics.

Protocol B: Intracellular Calcium Mobilization Assay for V1aR Activation

Causality & Experimental Rationale: Because V1aR couples to Gq, its activation is best quantified by measuring the release of Ca²⁺ from the endoplasmic reticulum. Pluronic F-127, a non-ionic surfactant, is used to solubilize the hydrophobic AM (acetoxymethyl) ester of the Fluo-4 dye, ensuring efficient cell loading. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the Ca²⁺-sensitive fluorophore inside the cell. Rigorously washing away extracellular dye ensures that the measured fluorescence strictly correlates with receptor-mediated intracellular signaling, validating the Gq pathway isolation.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing the human V1aR in 96-well black, clear-bottom plates at a density of 40,000 cells/well.

  • Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS). Incubate cells with this buffer for 45 minutes at 37°C.

  • Extracellular Wash: Wash the cells three times with dye-free HBSS to remove all non-internalized Fluo-4 AM, preventing high background fluorescence.

  • Baseline Reading: Excite the plate at 488 nm and monitor baseline emission at 520 nm for 15 seconds.

  • Stimulation & Measurement: Inject[Asu1,6]-Argipressin and record the peak fluorescence intensity (usually occurring within 20–30 seconds post-injection) to generate dose-response curves.

References

  • Source: Endocrinology / Oxford University Press (OUP)
  • Title: Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus (PMC Full Text)
  • Title: Betegséget okozó V2 vazopresszin receptor mutációk vizsgálata Source: Semmelweis Egyetem URL
  • Title: Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

Validation of Asu(1,6)-Argipressin as a Stable Vasopressin Receptor Agonist: A Comparative Guide

Introduction Argipressin (Arginine Vasopressin, AVP) regulates fluid homeostasis and vascular tone via a family of G-protein coupled receptors (V1a, V1b, and V2)[1]. However, its native Cys1-Cys6 disulfide bond is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Argipressin (Arginine Vasopressin, AVP) regulates fluid homeostasis and vascular tone via a family of G-protein coupled receptors (V1a, V1b, and V2)[1]. However, its native Cys1-Cys6 disulfide bond is highly vulnerable to reductive cleavage and proteolytic degradation by vasopressinases, severely limiting its in vivo half-life. Asu(1,6)-argipressin (Deamino-dicarba-arginine-vasopressin) addresses this metabolic liability by replacing the disulfide bridge with a highly stable L-α-aminosuberic acid (Asu) dicarba linkage[2][3].

This structural bioisosterism preserves the critical cyclic conformation required for receptor docking while conferring absolute resistance to disulfide reductases. This guide provides a comprehensive framework for validating Asu(1,6)-argipressin’s pharmacological profile against native AVP and selective alternatives like dDAVP (Desmopressin) and Terlipressin[1][4].

Section 1: Comparative Pharmacological Profile

Vasopressin analogs are engineered to bias selectivity toward specific physiological outcomes. While dDAVP is heavily biased toward V2 receptors (antidiuretic)[1] and Terlipressin toward V1 receptors (vasopressor)[4], Asu(1,6)-argipressin retains potent full agonism across both V1 and V2 receptors. This makes it an exceptional tool compound for studying pan-vasopressin receptor activation without the confounding variable of rapid peptide degradation[5][6].

Table 1: Pharmacological Comparison of Vasopressin Analogs
CompoundStructural ModificationV1 Receptor Activity (Gq)V2 Receptor Activity (Gs)Metabolic Stability
Native AVP Cys1-Cys6 DisulfideHigh (Endogenous Agonist)High (Endogenous Agonist)Low (Rapidly degraded)
Asu(1,6)-AVP Asu(1,6) Dicarba LinkageHigh (EC50 ~62-76 nM)[6]High (Kd ~8.5 nM)[5]Very High (Reduction-resistant)
dDAVP Deamino, D-Arg8LowVery High (Selective Agonist)Moderate
Terlipressin N-triglycylHigh (Selective Agonist)[4]LowModerate (Prodrug)

Section 2: Mechanistic Signaling Pathways

To rigorously validate Asu(1,6)-argipressin, researchers must measure its impact on the divergent downstream effectors of the V1 and V2 receptors. V1a and V1b receptors couple to Gq/11, activating Phospholipase C (PLC) to generate IP3 and DAG, culminating in intracellular calcium release[6]. Conversely, the V2 receptor couples to Gs, activating Adenylyl Cyclase (AC) to drive cAMP accumulation[1].

SignalingPathway cluster_V1 V1a / V1b Receptors (Gq/11-coupled) cluster_V2 V2 Receptor (Gs-coupled) Asu Asu(1,6)-Argipressin (Agonist) V1_Rec V1 Receptor Asu->V1_Rec V2_Rec V2 Receptor Asu->V2_Rec PLC Phospholipase C (PLC) V1_Rec->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Flux & PKC Activation IP3->Ca2 AC Adenylyl Cyclase (AC) V2_Rec->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation & Aquaporin-2 Insertion cAMP->PKA

Bifurcated signaling cascades of Vasopressin Receptors activated by Asu(1,6)-argipressin.

Section 3: Experimental Validation Protocols

A robust validation requires a self-validating system comparing direct binding affinity with functional efficacy.

ValidationWorkflow Step1 Cell Culture HEK293 (V1/V2) Step2 Ligand Incubation Asu(1,6)-AVP vs AVP Step1->Step2 Step3 Receptor Binding Radioligand Displacement Step2->Step3 Step4 Functional Assays cAMP & IP3 Quantification Step3->Step4 Step5 Data Analysis EC50 & Selectivity Step4->Step5

Step-by-step workflow for the pharmacological validation of vasopressin receptor agonists.

Protocol A: Radioligand Displacement Binding Assay

Rationale: Assesses the direct binding affinity (Ki) of Asu(1,6)-AVP to V1 and V2 receptors.

  • Step 1 (Membrane Preparation): Isolate plasma membranes from HEK293 cells stably expressing human V1a, V1b, or V2 receptors. Alternatively, utilize bovine kidney inner medulla for native V2 receptors[5].

  • Step 2 (Incubation): Incubate 15 µg of membrane protein with 0.5 nM [3H]-AVP and varying concentrations of unlabelled Asu(1,6)-AVP (10^-12 to 10^-5 M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Step 3 (Equilibration): Incubate at 22°C for 60 minutes to reach steady-state equilibrium.

  • Step 4 (Separation): Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine to separate bound from free radioligand.

  • Step 5 (Quantification): Wash filters with ice-cold buffer and measure retained radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Efficacy Assays (cAMP & IP3)

Rationale: Differentiates the functional activation of Gs (V2) vs Gq (V1) pathways. Causality is ensured by blocking endogenous degradation pathways to capture transient secondary messengers.

1. V2-Mediated cAMP Accumulation:

  • Seed V2-expressing cells in 96-well microplates.

  • Critical Step: Pre-incubate with 1 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 15 minutes. This prevents cAMP degradation, ensuring that the measured signal is a direct consequence of adenylyl cyclase activation.

  • Stimulate with an Asu(1,6)-AVP concentration gradient for 30 minutes at 37°C.

  • Lyse cells and quantify cAMP using a TR-FRET or ELISA-based assay.

2. V1-Mediated Inositol Phosphate (IP3) Turnover:

  • Label V1-expressing cells overnight with myo-[3H]inositol.

  • Critical Step: Pre-incubate with 10 mM LiCl for 20 minutes. Lithium uncompetitively inhibits inositol monophosphatase, forcing the accumulation of inositol phosphates for accurate quantification[6].

  • Stimulate with Asu(1,6)-AVP for 15 minutes.

  • Extract lipids and separate [3H]-inositol phosphates using anion-exchange chromatography.

Section 4: Data Interpretation & Quality Control

  • Self-Validation: The inclusion of native AVP as a positive control and selective antagonists (e.g., Tolvaptan for V2, Relcovaptan for V1a) as negative controls ensures assay specificity. If Asu(1,6)-AVP signaling is completely abolished by Tolvaptan in the cAMP assay, the response is definitively V2-mediated.

  • Translational Relevance: The resistance of the dicarba linkage to vasopressinases makes Asu(1,6)-AVP an ideal scaffold for developing long-acting therapeutics, photoaffinity labels[5], and highly stable diagnostic reagents.

Sources

Comparative

Comparative Analysis of Vasopressin Analogs: dDAVP vs. Asu(1,6)-Argipressin

As a Senior Application Scientist, I approach peptide selection not merely as a matter of binding affinity, but as an exercise in structural causality. In the landscape of neurohypophysial hormone research, the choice be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach peptide selection not merely as a matter of binding affinity, but as an exercise in structural causality. In the landscape of neurohypophysial hormone research, the choice between dDAVP (desmopressin) and Asu(1,6)-argipressin hinges on two fundamental biochemical axes: receptor pocket stereochemistry and redox stability.

This guide provides an objective, data-driven comparison of these two critical vasopressin analogs, detailing the mechanistic causality behind their experimental applications and providing self-validating protocols for your laboratory workflows.

Structural Biology & Mechanistic Causality

To understand the divergent applications of these peptides, we must first deconstruct how their synthetic modifications alter their interaction with biological systems.

dDAVP (1-deamino-8-D-arginine vasopressin)

dDAVP is the quintessential clinical workhorse, engineered for highly specific antidiuretic activity. Its design relies on two critical modifications:

  • Stereochemical Inversion (L-Arg to D-Arg at Position 8): This subtle shift creates a steric clash within the V1 receptor (V1R) binding pocket, virtually eliminating vasopressor activity. However, the V2 receptor (V2R) pocket perfectly accommodates this D-isomer, rendering dDAVP a highly selective V2R agonist .

  • N-terminal Deamination: The removal of the amine group at position 1 eliminates the primary recognition site for endogenous aminopeptidases, drastically extending the peptide's plasma half-life.

Asu(1,6)-Argipressin (1,6-aminosuberic acid-arginine vasopressin)

Conversely, Asu(1,6)-argipressin was engineered to solve a structural vulnerability: the lability of the native Cys1-Cys6 disulfide bridge.

  • The Dicarba Bridge: By replacing the sulfur atoms with a methylene bridge—forming an aminosuberic acid (Asu) derivative—the peptide is locked into its active cyclic conformation via a covalent C-C bond. This makes it completely impervious to reduction by endogenous oxidoreductases or assay reagents like DTT .

  • Native L-Arg Retention: Because it retains the native L-Arginine at position 8, it functions as a pan-agonist, activating both V1 and V2 pathways with potencies mirroring native AVP .

Quantitative Data & Pharmacological Profiles

The structural differences between these analogs manifest clearly in their pharmacological behavior. The table below summarizes their comparative performance metrics.

PropertydDAVP (Desmopressin)Asu(1,6)-ArgipressinNative AVP (Control)
Sequence Modifications 1-deamino, 8-D-Arg1,6-aminosuberic acidNone
Macrocycle Linkage Disulfide bridge (S-S)Methylene bridge (C-C)Disulfide bridge (S-S)
V1 Receptor Activity Very Low / AntagonistHigh Agonist (EC50 ~76 nM)High Agonist
V2 Receptor Activity Very High AgonistHigh AgonistHigh Agonist
Redox Stability Labile (Reduced by DTT)Highly Stable Labile (Reduced by DTT)
Primary Application Clinical Therapeutics (V2)Experimental Probe / LabelingEndogenous Hormone

Receptor Signaling Pathways

The divergence in receptor selectivity dictates the downstream intracellular cascades activated by each peptide. Asu(1,6)-AVP triggers both Gq-coupled and Gs-coupled pathways, whereas dDAVP exclusively drives the Gs-coupled pathway .

Signaling dDAVP dDAVP (V2 Selective) V2R V2 Receptor (Gs-coupled) dDAVP->V2R Asu Asu(1,6)-AVP (V1 & V2 Non-selective) V1R V1 Receptor (Gq-coupled) Asu->V1R Asu->V2R PLC Phospholipase C (PLC) V1R->PLC AC Adenylyl Cyclase (AC) V2R->AC Ca2 Intracellular Ca2+ Release (Vasoconstriction / ACTH) PLC->Ca2 cAMP cAMP Accumulation (Aquaporin-2 Insertion) AC->cAMP

Vasopressin Receptor Signaling Pathways: dDAVP vs Asu(1,6)-AVP.

Experimental Workflows: A Self-Validating Protocol

In assay development, a protocol must be self-validating to ensure trustworthiness. To definitively prove the structural advantages of these analogs, I have designed a multiplexed workflow that simultaneously measures receptor selectivity and redox stability.

By introducing a Dithiothreitol (DTT) challenge, we create an internal control: native AVP and dDAVP will linearize and lose activity, while the dicarba bridge of Asu(1,6)-AVP will remain impervious, proving the causality of its structural design.

Workflow Prep Peptide Preparation dDAVP vs Asu(1,6)-AVP vs AVP Redox Redox Challenge (+/- 1mM DTT Pre-incubation) Prep->Redox Split Receptor Cell Line Redox->Split V1 HEK293-V1aR (Gq Pathway) Split->V1 V2 HEK293-V2R (Gs Pathway) Split->V2 Ca Fluo-4 Assay (Intracellular Ca2+) V1->Ca cAMP Epac-BRET Assay (cAMP Accumulation) V2->cAMP Val Self-Validation: Asu(1,6)-AVP retains activity in DTT AVP/dDAVP lose activity in DTT Ca->Val cAMP->Val

Experimental Workflow for Redox-Stability & Selectivity Profiling.

Step-by-Step Methodology: Differential Receptor Activation & Redox Assay

Step 1: Peptide Preparation & Redox Challenge

  • Reconstitute dDAVP, Asu(1,6)-AVP, and native AVP in a standard assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Aliquot each peptide library (dose-response concentrations from 10−12 to 10−6 M) into two parallel sets: "Native" and "Reduced".

  • Treat the "Reduced" set with 1 mM Dithiothreitol (DTT) for 30 minutes at 37°C to force the cleavage of any susceptible disulfide bonds.

Step 2: Cell Line Preparation

  • Culture HEK293 cells to 80% confluency.

  • Transiently transfect cells with either human V1aR or V2R plasmids using a high-efficiency lipid-based reagent.

  • For V2R cells, co-transfect with an Epac-based cAMP-sensitive BRET probe to allow real-time cAMP monitoring .

  • For V1aR cells, load with Fluo-4 AM calcium indicator dye (3 µM) for 45 minutes prior to the assay.

Step 3: Receptor Activation Assays

  • V2R/cAMP BRET Assay: Transfer V2R-expressing cells to a white 96-well plate. Inject the peptide libraries and measure Bioluminescence Resonance Energy Transfer (BRET) ratios using a microplate reader to quantify Gs-mediated cAMP accumulation.

  • V1aR/Calcium Assay: Transfer V1aR-expressing cells to a black, clear-bottom 96-well plate. Inject the peptide libraries and immediately record fluorescence (Ex 494 nm / Em 506 nm) over 3 minutes to capture peak Gq-mediated intracellular calcium mobilization.

Step 4: Data Analysis & Self-Validation Check

  • Calculate EC50​ values using non-linear regression.

  • Validation Check: Confirm that native AVP and dDAVP lose >95% of their activity in the DTT-treated groups. Asu(1,6)-AVP must retain full activity in the DTT-treated groups, validating the absolute integrity of its dicarba linkage .

Conclusion: Strategic Application in Drug Development

Your choice between these analogs should be dictated by your end goal. If you are developing therapeutics for Nephrogenic Diabetes Insipidus or Von Willebrand Disease, dDAVP is the mandatory choice due to its exquisite V2 selectivity and extended half-life.

However, if you are conducting structural biology studies, mapping receptor pockets via photoaffinity labeling, or require a stable pan-agonist in reducing environments, Asu(1,6)-argipressin is the superior tool. Its dicarba bridge ensures that the cyclic structure survives harsh cross-linking and reducing conditions that would otherwise destroy native vasopressin.

Validation

In Vivo Efficacy Comparison of Argipressin and its Asu(1,6)-Analogues: A Technical Guide for Drug Development

As drug development shifts toward highly stable peptide therapeutics, overcoming the inherent pharmacokinetic liabilities of endogenous hormones is critical. Argipressin (Arginine Vasopressin, AVP) is a potent endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly stable peptide therapeutics, overcoming the inherent pharmacokinetic liabilities of endogenous hormones is critical. Argipressin (Arginine Vasopressin, AVP) is a potent endogenous antidiuretic and vasopressor hormone, but its clinical utility is often limited by a short in vivo half-life. This rapid clearance is primarily driven by the reduction of its labile Cys1-Cys6 disulfide bridge and subsequent proteolytic cleavage.

To bypass this vulnerability, synthetic chemists have engineered Asu(1,6)-analogues , wherein the disulfide bridge is replaced by an aminosuberic acid (Asu) dicarba linkage (-CH2-CH2-)[1]. This guide provides an objective, data-driven comparison of native Argipressin against its Asu(1,6)-analogues, detailing the mechanistic rationale, comparative efficacy, and the rigorous in vivo protocols required to validate these compounds.

Mechanistic Rationale: The Dicarba Advantage

The biological activity of Argipressin relies heavily on its cyclic hexapeptide ring and a flexible tripeptide tail. The native disulfide bond, while essential for maintaining this active macrocyclic conformation, acts as a metabolic liability. Endogenous oxidoreductases (e.g., glutathione transhydrogenases) readily reduce this bond, linearizing the peptide and exposing it to rapid degradation by vasopressinases[2].

By substituting the Cys1 and Cys6 residues with L-α-aminosuberic acid, the resulting Asu(1,6)-AVP analogue features a non-reducible carbon-carbon bond[1]. This isosteric replacement perfectly mimics the spatial geometry of the native disulfide bridge, allowing the peptide to fit precisely into the deep binding pocket of the G-protein coupled V2 receptor (V2R)[3].

Crucially, because the dicarba bridge cannot be reduced, the cyclic pharmacophore is permanently locked. This confers near-total resistance to enzymatic inactivation while retaining full agonist activity, resulting in a significantly prolonged hydroosmotic (antidiuretic) response in vivo[2].

Signaling Pathway: V2 Receptor Activation

Both Argipressin and its Asu(1,6)-analogues exert their antidiuretic effects through the V2 receptor located on the basolateral membrane of renal principal cells. The binding of the macrocycle triggers a Gs-coupled signaling cascade that ultimately regulates water reabsorption.

V2R_Pathway LIG Ligand: Argipressin / Asu(1,6)-AVP REC V2 Receptor (Basolateral) LIG->REC High Affinity Binding GS Gs Protein Activation REC->GS Conformational Shift AC Adenylyl Cyclase (AC) GS->AC Alpha-s Subunit Binding CAMP cAMP Accumulation AC->CAMP ATP Conversion PKA Protein Kinase A (PKA) CAMP->PKA Regulatory Subunit Release AQP2 Aquaporin-2 Phosphorylation PKA->AQP2 Ser256 Phosphorylation MEM Apical Membrane Insertion AQP2->MEM Vesicular Trafficking

V2 Receptor signaling pathway mediating antidiuresis via Aquaporin-2 trafficking.

Comparative Quantitative Data

Experimental data confirms that Asu(1,6)-AVP retains high binding affinity and functional efficacy comparable to native AVP, while drastically outperforming it in stability metrics[3][4].

ParameterNative Argipressin (AVP)Asu(1,6)-ArgipressinCausality / Significance
Ring Structure Cys1-Cys6 (Disulfide, -S-S-)Asu1,6 (Dicarba, -CH2-CH2-)Determines metabolic stability against oxidoreductases.
Receptor Affinity (Kd) ~1.5 nM~8.5 nMSlight steric differences from the C-C bond slightly alter receptor docking, but affinity remains in the high-nanomolar range[3].
cAMP Generation (EC50) 1.0 - 3.5 nM2.0 - 5.0 nMBoth act as full agonists at the V2R, efficiently triggering adenylyl cyclase[4].
Enzymatic Stability Low (Rapid cleavage)High (Resistant)Asu analogues resist α-chymotrypsin and vasopressinase degradation[2].
In Vivo Antidiuretic Duration Short (< 2 hours)Extended (> 18 hours)The locked macrocycle prevents clearance, leading to sustained Aquaporin-2 apical insertion[3].

Experimental Protocol: In Vivo Antidiuretic Efficacy Workflow

To objectively compare the in vivo efficacy of these peptides, a self-validating metabolic cage model must be employed. This protocol is designed to eliminate confounding hemodynamic variables and isolate V2R-mediated water reabsorption.

Phase 1: Animal Preparation & Baseline Establishment
  • Step : House adult male Sprague-Dawley rats in individual metabolic cages for 72 hours prior to the study. Provide a liquid diet or water-load the subjects (5% body weight via oral gavage) 2 hours before dosing.

  • Causality : Metabolic cages prevent the cross-contamination of urine and feces. Pre-hydration suppresses endogenous AVP secretion, establishing a baseline state of maximum diuresis. Any subsequent reduction in urine output can therefore be directly attributed to the administered exogenous peptide.

Phase 2: Dosing and Administration
  • Step : Divide the cohort into four groups: (1) Vehicle Control, (2) Native AVP (10 µg/kg), (3) Asu(1,6)-AVP (10 µg/kg), and (4) Asu(1,6)-AVP + Tolvaptan (V2R Antagonist, 1 mg/kg). Administer peptides via intravenous (IV) tail vein injection.

  • Causality : IV administration bypasses gastrointestinal absorption variables, allowing for a direct comparison of the pharmacokinetic stability of the disulfide vs. dicarba bridges in systemic circulation.

Phase 3: Pharmacodynamic Readout (Urine Osmolality & Volume)
  • Step : Collect urine continuously, taking aliquots at 1, 2, 4, 8, 12, and 24 hours post-injection. Measure urine volume gravimetrically and determine osmolality using a freezing-point depression osmometer.

  • Causality : Freezing-point depression measures the absolute number of solute particles independent of their molecular size. A sharp increase in urine osmolality coupled with decreased volume is the direct functional readout of V2R-mediated Aquaporin-2 trafficking to the apical membrane.

Phase 4: Mechanistic Validation (The Self-Validating Check)
  • Step : Analyze the data from Group 4 (Asu(1,6)-AVP + Tolvaptan).

  • Causality : If the antidiuretic effect is truly mediated by the V2 receptor (and not an off-target V1a-mediated reduction in renal blood flow), the selective V2R antagonist Tolvaptan will completely blunt the response. This internal control proves the mechanism of action and validates the structural integrity of the Asu(1,6) pharmacophore in vivo.

References

  • Title: Fluorescence study of neurohypophyseal hormones and their analogues Source: NIH URL
  • Title:[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine)
  • Title: Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus Source: NIH URL
  • Title: A Neurohypophyseal Hormone Analog with Selective Oxytocin-Like Activities and Resistance to Enzymatic Inactivation Source: PNAS URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for Asu(1,6)-Argipressin

Executive Summary & Risk Assessment Asu(1,6)-argipressin (also known as deamino-dicarba-arginine-vasopressin) is a highly potent, synthetic analog of arginine vasopressin (AVP). It is engineered with an that replaces the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Risk Assessment

Asu(1,6)-argipressin (also known as deamino-dicarba-arginine-vasopressin) is a highly potent, synthetic analog of arginine vasopressin (AVP). It is engineered with an that replaces the native Cys1-Cys6 disulfide bond[1]. This structural modification confers extreme resistance to enzymatic degradation and chemical reduction, while maintaining a high binding affinity for vasopressin receptors (e.g., V1b and V2)[1]. Because of its potent [2], any environmental release or accidental exposure poses significant biological hazards. Standard peptide disposal protocols must be strictly modified; traditional reducing agents will not neutralize this compound.

The Causality of Disposal Choices: Why Standard Methods Fail

In standard peptide chemistry, bioactive peptides containing disulfide bonds are often inactivated using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to linearize the peptide and destroy receptor affinity.

Mechanistic Challenge: The Asu(1,6) modification replaces the reducible sulfur-sulfur linkage with a stable carbon-carbon/amide backbone. Operational Solution: To achieve complete biological inactivation, researchers must utilize strong oxidative cleavage (e.g., sodium hypochlorite) or extreme alkaline hydrolysis to break the peptide bonds directly, followed by[3].

Step-by-Step Disposal Workflows

Protocol A: Inactivation and Disposal of Liquid Waste (e.g., HPLC effluents, Media)
  • Segregation: Collect all liquid waste containing Asu(1,6)-argipressin in a dedicated, chemically compatible, high-density polyethylene (HDPE) container.[3].

  • Oxidative Cleavage: Add a fresh laboratory-grade bleach solution (sodium hypochlorite) to the liquid waste to achieve a final concentration of 1% to 2% active chlorine (approximately 10% to 20% v/v of standard household bleach)[3].

  • Incubation: Swirl gently and allow a in a well-ventilated fume hood[3]. The oxidative power of the hypochlorite will hydrolyze the peptide backbone, destroying the pharmacophore responsible for receptor binding.

  • Neutralization: Carefully adjust the pH of the solution to a neutral range (pH 6.0 - 8.0) using dilute acid or base, preventing dangerous reactions during transport[3].

  • Final Disposal: Label the container as "Inactivated Peptide Aqueous Waste" and transfer it to the institutional Environmental Health and Safety (EH&S) department for [4].

Protocol B: Solid Waste and Consumables (e.g., Lyophilized Vials, Contaminated PPE)
  • Containment: Place all empty vials, contaminated gloves, weigh boats, and paper towels into a[4].

  • Double-Bagging: Seal the primary bag and place it into a secondary biohazard container to prevent accidental exposure during transit.

  • Incineration: Solid peptide waste cannot be chemically inactivated reliably. It must be transferred to EH&S for destruction via a licensed hazardous waste incineration facility[3].

Protocol C: Sharps Disposal
  • Immediate Isolation: Deposit all reconstitution needles, syringes, and broken glass immediately into a [4].

  • Labeling & Processing: Label as "Biohazardous and Chemically Contaminated Sharps." Do not attempt to recap needles. Submit the sealed container for autoclaving and subsequent incineration[3].

Quantitative Disposal Parameters

ParameterSpecification / MetricScientific Rationale
Bleach Concentration 10% - 20% v/v (Final)Ensures sufficient molar excess of hypochlorite to cleave the stable Asu(1,6) peptide backbone.
Contact Time ≥ 30 MinutesProvides adequate kinetic duration for complete oxidative hydrolysis[3].
Neutralization pH 6.0 - 8.0Prevents volatile gas evolution and complies with standard EH&S aqueous waste regulations[3].
Storage Temperature Ambient (in fume hood)Cold temperatures slow down oxidative degradation kinetics; ambient temp ensures reaction completion.

Disposal Logic and Workflow Visualization

AsuArgipressinDisposal Start Asu(1,6)-Argipressin Waste Generation Liquid Liquid Waste (Media, Buffers, HPLC) Start->Liquid Solid Solid Waste (PPE, Vials, Plastics) Start->Solid Sharps Sharps (Needles, Glass) Start->Sharps Bleach Oxidative Cleavage (10% NaOCl, >30 min) Liquid->Bleach Chemical Inactivation SolidCont Double-Bagged Biohazard Container Solid->SolidCont SharpsCont Puncture-Resistant Sharps Bin Sharps->SharpsCont Neutralize pH Neutralization (pH 6.0 - 8.0) Bleach->Neutralize LiquidDisp EH&S Aqueous Waste Pickup Neutralize->LiquidDisp Incineration Licensed Facility Incineration SolidCont->Incineration SharpsCont->Incineration Autoclave & Destroy

Workflow for the segregation, inactivation, and disposal of Asu(1,6)-argipressin waste.

References

  • [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin: a new photoaffinity label for hydroosmotic hormone receptors. PubMed (National Institutes of Health). URL:[Link]

  • Vasopressin rapidly stimulates phosphatidic acid-phosphatidylinositol turnover in rat anterior pituitary cells. PubMed (National Institutes of Health). URL:[Link]

  • Peptide Handling Best Practices: Laboratory Safety and Protocols. MYPEP Calculator. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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argipressin, Asu(1,6)-
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